molecular formula C19H14N2O B3047651 2-(4-Methoxyphenyl)-1,10-phenanthroline CAS No. 142942-21-0

2-(4-Methoxyphenyl)-1,10-phenanthroline

Cat. No.: B3047651
CAS No.: 142942-21-0
M. Wt: 286.3 g/mol
InChI Key: CVNAIGRSHQMXRC-UHFFFAOYSA-N
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Description

Significance of 1,10-Phenanthroline (B135089) as a Versatile Ligand Scaffold

1,10-Phenanthroline (phen) stands as one of the most prominent and widely utilized ligands in the field of coordination chemistry. acs.orgnih.gov Its popularity stems from its strong and stable binding affinity for a vast range of metal ions across various oxidation states. acs.orgnih.gov Structurally, 1,10-phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂. chemicalbook.com It is characterized by a rigid, planar, polyaromatic framework, which imparts significant robustness to its metal complexes. acs.orgnih.govalfachemic.com This structural rigidity and the presence of two nitrogen atoms in a bidentate arrangement make it an exceptional chelating agent, forming highly stable complexes with most transition metals. alfachemic.comwikipedia.orgwikipedia.org

The unique electronic properties and structural integrity of the phenanthroline core have led to its application in numerous and diverse areas of chemical research. acs.org Its complexes are fundamental in fields such as catalysis, the development of luminescent materials, supramolecular chemistry, and chemical sensors. acs.orgnih.gov For instance, the iron(II) complex, ferroin, is a well-known redox indicator. wikipedia.org Furthermore, phenanthroline-based systems have been instrumental in the creation of sophisticated supramolecular structures like rotaxanes and catenanes, a body of work recognized with the 2016 Nobel Prize in Chemistry. acs.orgnih.govrsc.org The versatility of this scaffold also extends to materials science, where it is used in the preparation of metal-organic frameworks (MOFs) and photosensitive materials, and to bioinorganic chemistry, where its derivatives are explored for their interactions with DNA and as inhibitors of metallopeptidases. chemicalbook.comwikipedia.org

Strategic Functionalization of the Phenanthroline Core for Tailored Properties

The true versatility of the 1,10-phenanthroline scaffold is unlocked through its chemical modification. The core structure offers eight distinct positions on its carbon atoms where functional groups can be attached, providing a remarkable platform for designing polyfunctional and tailored ligands. acs.orgnih.gov The introduction of specific substituents into the phenanthroline framework is a key strategy for fine-tuning the steric and electronic properties of the resulting ligand and its metal complexes. researchgate.netresearchgate.net This allows researchers to precisely control and modulate characteristics such as solubility, reactivity, and photophysical behavior. researchgate.net

A variety of synthetic strategies have been developed for the stepwise functionalization of the phenanthroline core. acs.orgnih.gov These methods include transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of substituents using halogenated phenanthroline precursors. researchgate.netresearchgate.net More recent advancements have focused on direct C-H functionalization, providing more efficient and scalable routes to modified phenanthrolines. acs.org The specific placement of substituents is crucial; for example, introducing bulky groups at the 2- and 9-positions can sterically hinder the metal center, influencing the coordination geometry and the stability of the resulting complex. wikipedia.org By carefully selecting and positioning functional groups, ligands can be designed for specific applications, from highly efficient sensitizers in dye-sensitized solar cells to luminescent probes for biomaterials. acs.orgnih.gov

Positioning 2-(4-Methoxyphenyl)-1,10-Phenanthroline within Contemporary Phenanthroline Research

Within the broad landscape of phenanthroline research, this compound emerges as a compound of significant interest. Its structure, featuring a single methoxyphenyl group at the 2-position, represents a targeted modification of the phenanthroline core. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can significantly alter the electron density of the phenanthroline ring system. This electronic perturbation influences the ligand's coordination properties and the photophysical characteristics of its metal complexes.

The synthesis and study of phenanthrolines bearing aryl substituents, such as the methoxyphenyl group, are central to contemporary research aimed at developing novel materials for organic electronics and photocatalysis. rsc.orgnih.gov For example, related compounds like 2,9-di(4-methoxyphenyl)-1,10-phenanthroline have been used to create copper(I) complexes that demonstrate efficient photoredox catalytic activity. rsc.org The methoxyphenyl substituent can enhance the light-absorbing properties of the ligand and its complexes, a critical feature for applications in photochemistry and luminescent devices. mdpi.com Therefore, this compound can be viewed as a fundamental building block in the design of more complex, functional molecular systems. It serves as a model for understanding how asymmetric substitution impacts the properties of the phenanthroline scaffold, paving the way for the development of advanced materials with precisely controlled electronic and optical functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-22-16-9-6-13(7-10-16)17-11-8-15-5-4-14-3-2-12-20-18(14)19(15)21-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNAIGRSHQMXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578652
Record name 2-(4-Methoxyphenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142942-21-0
Record name 2-(4-Methoxyphenyl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40578652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Methoxyphenyl 1,10 Phenanthroline and Analogs

Historical and Modern Approaches to 1,10-Phenanthroline (B135089) Derivatization

The derivatization of 1,10-phenanthroline has evolved significantly from classical condensation reactions to more sophisticated and site-selective modern strategies. This evolution has expanded the library of accessible phenanthroline derivatives, enabling the synthesis of complex and functionally diverse molecules.

Evolution from Classical Condensations to Advanced Strategies

Historically, the synthesis of substituted 1,10-phenanthrolines often relied on classical condensation reactions, such as the Skraup or Friedländer syntheses. The Friedländer synthesis, in particular, has been a cornerstone for constructing the phenanthroline framework from appropriately substituted ortho-aminoaldehydes or ketones. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This approach involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a compound containing a reactive α-methylene group, leading to the formation of the quinoline (B57606) ring system, which is a key component of the 1,10-phenanthroline structure.

While effective, these classical methods can sometimes be limited by harsh reaction conditions and a lack of regioselectivity, particularly when synthesizing unsymmetrical derivatives. The advent of modern synthetic techniques has provided milder and more versatile alternatives.

Contemporary Methods for Directed Functionalization

Modern synthetic chemistry has introduced a range of advanced strategies for the directed functionalization of the 1,10-phenanthroline core. These methods offer greater control over the position and nature of the introduced substituents.

One of the most powerful contemporary methods is palladium-catalyzed cross-coupling reactions . researchgate.netnih.govrsc.org Reactions such as the Suzuki-Miyaura coupling allow for the introduction of aryl and other organic moieties at specific positions of the phenanthroline ring that have been pre-functionalized with a halide or triflate. researchgate.net This has become a go-to method for creating C-C bonds with high efficiency and functional group tolerance.

Another significant advancement is the direct C-H functionalization . This approach avoids the need for pre-functionalization of the phenanthroline core, offering a more atom-economical route to derivatization. Palladium-catalyzed dual C-H activation, for instance, has been employed to synthesize complex fused phenanthroline systems. rsc.org

Furthermore, the use of organolithium reagents provides a direct method for introducing substituents at the 2- and 9-positions of the 1,10-phenanthroline ring. researchgate.netwikipedia.orgmasterorganicchemistry.comlibretexts.orgtaylorandfrancis.com The nucleophilic addition of an organolithium compound to the phenanthroline is followed by an oxidation step to restore aromaticity, yielding the 2- or 2,9-disubstituted product. researchgate.net

These contemporary methods have largely superseded classical condensations for many applications, providing chemists with a more robust and flexible toolkit for the synthesis of tailored 1,10-phenanthroline derivatives.

Synthesis of 2-(4-Methoxyphenyl)-1,10-Phenanthroline via Established Routes

The synthesis of the monosubstituted this compound can be effectively achieved through established synthetic routes, primarily the Friedländer condensation. This classical method remains a reliable approach for the construction of 2-aryl-1,10-phenanthrolines.

The key starting material for this synthesis is 8-amino-7-quinolinecarbaldehyde. This intermediate is then condensed with a ketone bearing the desired aryl substituent, in this case, 4-methoxyacetophenone. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to afford the final this compound product. This method is advantageous for its straightforward nature and the commercial availability of the required precursors.

Reaction Reactant 1 Reactant 2 Key Conditions Product
Friedländer Condensation8-amino-7-quinolinecarbaldehyde4-methoxyacetophenoneAcid or base catalysis, heatingThis compound

Targeted Synthesis of Bis-Methoxyphenyl-Substituted Phenanthrolines

The synthesis of bis-methoxyphenyl-substituted phenanthrolines requires regioselective strategies to introduce the aryl groups at the desired positions on the phenanthroline core. The 2,9- and 4,7-disubstituted isomers are of particular interest due to their unique coordination properties.

2,9-Bis(4-Methoxyphenyl)-1,10-Phenanthroline (B3058410) Synthesis

The synthesis of 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline can be accomplished through the reaction of 1,10-phenanthroline with an organolithium reagent, followed by oxidation. In this case, 4-methoxyphenyllithium is used as the nucleophile. The reaction proceeds via a nucleophilic addition of the organolithium reagent to the 2- and 9-positions of the phenanthroline ring. The resulting di-adduct is then oxidized, typically with an oxidizing agent like manganese dioxide or by air, to restore aromaticity and yield the desired 2,9-disubstituted product. researchgate.netresearchgate.netrsc.orguni-regensburg.de

Reactant 1 Reactant 2 Oxidizing Agent Product
1,10-Phenanthroline4-MethoxyphenyllithiumManganese Dioxide / Air2,9-Bis(4-methoxyphenyl)-1,10-phenanthroline

4,7-Bis(4-Methoxyphenyl)-1,10-Phenanthroline (B12335207) Synthesis

The synthesis of 4,7-bis(4-methoxyphenyl)-1,10-phenanthroline is typically achieved through a palladium-catalyzed cross-coupling reaction. A common starting material is a 4,7-dihalo-1,10-phenanthroline, such as 4,7-dichloro- or 4,7-dibromo-1,10-phenanthroline. This is then coupled with 4-methoxyphenylboronic acid in a Suzuki-Miyaura reaction. The reaction is catalyzed by a palladium complex, often in the presence of a base and a suitable solvent system. This method allows for the efficient and selective formation of the C-C bonds at the 4- and 7-positions. researchgate.netchemscene.com

Reactant 1 Reactant 2 Catalyst Base Product
4,7-Dihalo-1,10-phenanthroline4-Methoxyphenylboronic acidPalladium Complex (e.g., Pd(PPh3)4)Carbonate or Phosphate Base4,7-Bis(4-methoxyphenyl)-1,10-phenanthroline

Advanced Functionalization Techniques Relevant to the Phenanthroline Core

The rigid, planar, and aromatic nature of 1,10-phenanthroline, combined with its strong chelating ability, presents both opportunities and challenges for its chemical modification. researchgate.net A variety of advanced functionalization techniques have been developed to introduce a wide range of substituents at specific positions on the phenanthroline ring system. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netrsc.org These methods are widely employed for the functionalization of the 1,10-phenanthroline scaffold, typically starting from halogenated phenanthroline precursors. researchgate.net A significant challenge in this approach is that phenanthroline and its derivatives can act as effective chelators for the transition metal catalysts, potentially leading to catalyst inhibition. researchgate.netresearchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are particularly prevalent. rsc.orgnih.govthieme-connect.com For instance, a general palladium-catalyzed cross-coupling procedure has been utilized to synthesize a matrix of manisyl (4-methoxy-2,6-dimethylphenyl) substituted pyridyl-1,10-phenanthrolines. rsc.org The Suzuki-Miyaura coupling, in particular, has been successfully used to introduce aryl substituents at various positions of the phenanthroline core. rsc.org

The Stille coupling method has been employed to functionalize the 5- and 6-positions of 1,10-phenanthroline with thiophene (B33073) substituents. researchgate.net Direct C-H arylation via oxidative C-H/C-H cross-coupling represents a more atom-economical approach, and it has been demonstrated that 3,8-diphenyl-1,10-phenanthroline (B12972447) can promote transition-metal-free direct arylation. rsc.orgnih.gov

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions on the Phenanthroline Core

Coupling ReactionReactantsCatalyst/ConditionsProductReference
Suzuki-MiyauraDihalo-phenanthroline, Arylboronic acidPd catalystAryl-substituted phenanthroline rsc.org
Stille Coupling5,6-Dihalo-1,10-phenanthroline, OrganostannanePd catalyst, CuI additive5,6-Disubstituted phenanthroline researchgate.net
Heck ReactionAryl-functionalized phenanthrolinein situ Pd-catalystExtended conjugated system rsc.orgnih.gov
C-H ArylationBenzylamine picolinamides, Aryl iodidesPd(OAc)₂Phenanthridines beilstein-journals.orgnih.gov

Nucleophilic Substitution and Aromatic Ring Functionalization

Nucleophilic aromatic substitution (SNA) on the phenanthroline ring is another important functionalization strategy. researchgate.netmasterorganicchemistry.com The electron-deficient nature of the pyridine (B92270) rings within the phenanthroline system facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atoms (C2, C9, C4, and C7). The reaction typically proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. masterorganicchemistry.com

The reaction of an alkyl- or aryl-lithium reagent with 1,10-phenanthroline, followed by rearomatization, can yield 2,9-disubstituted products. researchgate.net However, these reactions can sometimes be challenging, with issues such as the formation of mono-substituted products or low yields being reported. researchgate.netreddit.com For instance, attempts to perform nucleophilic aromatic substitution with bromomesitylene at the 2 and 9 positions have encountered difficulties, including the formation of n-butyl- or mesityl-monosubstituted products with low yields. researchgate.netreddit.com

Coordination of the phenanthroline to a metal center can activate the ligand towards nucleophilic attack. Intramolecular C-C coupling has been observed between N-bonded ligands and the 2-position of a coordinated 1,10-phenanthroline ligand. researchgate.net

One-Step Synthetic Strategies for Phenanthroline Derivatives

The development of one-step or one-pot synthetic strategies for substituted phenanthrolines is highly desirable for improving efficiency and reducing waste. Several methods have been reported for the direct synthesis of functionalized phenanthroline derivatives from readily available starting materials.

A straightforward one-pot method for the synthesis of 4,7-di(bromoaryl)-1,10-phenanthroline has been developed, starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids, with yields up to 64%. researchgate.net Another example is the one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) to produce 2-phenylimidazo[4,5-f] rsc.orgacs.orgphenanthroline derivatives in excellent yields under solvent-free conditions using iodine as a catalyst. scholarsresearchlibrary.com

The Friedländer condensation is a classical and effective method for synthesizing quinolines and, by extension, phenanthrolines. The condensation of 8-amino-7-quinolinecarbaldehyde with acetophenone, for example, yields 2-phenyl-1,10-phenanthroline. acs.org

Table 2: One-Step Synthetic Strategies for Phenanthroline Derivatives

Reaction TypeStarting MaterialsCatalyst/ConditionsProductReference
Mixed-acid catalyzed condensation1-Bromoaryl-3-chloroacetone, o-phenylenediamineMixed acids4,7-Di(bromoaryl)-1,10-phenanthroline researchgate.net
Three-component condensation1,10-Phenanthroline-5,6-dione, Aldehyde, Ammonium acetateIodine, Solvent-free2-Phenylimidazo[4,5-f] rsc.orgacs.orgphenanthroline scholarsresearchlibrary.com
Friedländer condensation8-Amino-7-quinolinecarbaldehyde, Acetophenone-2-Phenyl-1,10-phenanthroline acs.org

Regioselective Functionalization of Phenanthrolines

Achieving regioselectivity in the functionalization of the 1,10-phenanthroline core is crucial for the synthesis of well-defined structures and for controlling the properties of the resulting metal complexes. The different carbon positions on the phenanthroline ring ( researchgate.netacs.org, rsc.orgacs.org, researchgate.netnih.gov, and scholarsresearchlibrary.comacs.org) exhibit distinct reactivities, enabling selective functionalization. nih.gov

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocycles, including phenanthroline. A metal- and light-free Minisci-type reaction has been developed for the direct dicarbamoylation of phenanthrolines, allowing for the installation of primary, secondary, and tertiary amides. acs.orgacs.org This method offers a significant improvement over previous approaches that were limited to primary amides. acs.orgacs.org For example, unsubstituted 1,10-phenanthroline can undergo tetracarbamoylation to yield the corresponding product in 47% yield. acs.org The regioselectivity of these reactions is influenced by the electronic properties of the phenanthroline substrate. acs.org

Palladium-catalyzed C-H allylation/annulation reactions have also been developed for the regioselective construction of more complex fused ring systems derived from phenanthroline. researchgate.net

Coordination Chemistry of 2 4 Methoxyphenyl 1,10 Phenanthroline and Its Metal Complexes

Fundamental Principles of Metal-Ligand Chelation with 1,10-Phenanthroline (B135089) Frameworks

The coordination chemistry of 1,10-phenanthroline (phen) and its derivatives is a vast and well-studied field, owing to the ligand's versatile binding capabilities and the unique properties of its resulting metal complexes. researchgate.net As a classic bidentate ligand, 1,10-phenanthroline coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. researchgate.net This chelation effect significantly enhances the stability of the resulting metal complexes compared to coordination with monodentate nitrogen ligands. The rigid, planar structure of the phenanthroline framework also plays a crucial role in the properties of its complexes, influencing their electronic spectra, redox potentials, and potential for intermolecular interactions such as π-π stacking. researchgate.net

In the case of 2-(4-Methoxyphenyl)-1,10-phenanthroline, the methoxyphenyl group at the 2-position is expected to influence the ligand's coordination behavior. The methoxy (B1213986) group is generally considered to be electron-donating through resonance, which could enhance the donor strength of the adjacent nitrogen atom. However, the steric bulk of the methoxyphenyl group can also play a significant role, potentially influencing the coordination geometry and the number of ligands that can coordinate to a metal center. wikipedia.org

The fundamental interaction between a metal ion and the 1,10-phenanthroline framework involves the donation of a lone pair of electrons from each nitrogen atom to the vacant orbitals of the metal ion, forming a coordinate covalent bond. Transition metals, with their partially filled d-orbitals, are particularly well-suited to form stable complexes with phenanthroline-based ligands. The resulting complexes often exhibit rich electrochemical and photophysical properties, which are of great interest for applications in areas such as catalysis, sensing, and molecular materials. chim.it

Complexation Behavior with Diverse Transition Metal Ions

The versatile nature of the 1,10-phenanthroline scaffold allows for the formation of a wide array of coordination compounds with various transition metal ions. The specific properties and structures of these complexes are dictated by factors such as the nature of the metal ion (including its size, charge, and preferred coordination geometry), the substituents on the phenanthroline ligand, and the reaction conditions. nih.gov While specific research on the complexation of this compound is not extensively documented, its behavior can be inferred from the well-established coordination chemistry of other substituted phenanthroline ligands.

Copper(I/II) Coordination Compounds

Copper, existing in both +1 and +2 oxidation states, forms a variety of complexes with 1,10-phenanthroline and its derivatives. The coordination geometry of these complexes is highly dependent on the oxidation state of the copper ion and the steric hindrance imposed by the ligands.

Copper(I) complexes with substituted phenanthrolines typically exhibit a tetrahedral coordination geometry, with two bidentate ligands coordinating to the metal center to form a [Cu(phen)₂]⁺ type complex. wikipedia.org These complexes are often luminescent and have been studied for their potential applications in photochemistry and sensing. The steric bulk of substituents at the 2 and 9 positions of the phenanthroline ring can significantly influence the structure and properties of these complexes. nih.gov For this compound, a distorted tetrahedral geometry would be expected in a bis-ligated Cu(I) complex.

Copper(II) complexes with phenanthroline ligands are also common and can adopt various coordination geometries, including square planar, square pyramidal, and distorted trigonal bipyramidal. researchgate.net The coordination sphere of the Cu(II) ion in these complexes is often completed by other ligands, such as halides, water molecules, or anions from the salt precursor. jocpr.com The electronic spectra of Cu(II)-phenanthroline complexes are typically characterized by d-d transitions in the visible region. The interaction of these complexes with biological molecules, such as DNA, has been a subject of considerable research. nih.govualg.pt

Complex Type Typical Coordination Geometry Key Features
[Cu(2-(4-MeOPh)-phen)₂]⁺Distorted TetrahedralLuminescent properties, sterically influenced structure
[Cu(2-(4-MeOPh)-phen)X₂]Square Planar/Square PyramidalParamagnetic, d-d electronic transitions
[Cu(2-(4-MeOPh)-phen)₂X]⁺Distorted Trigonal BipyramidalVaried based on counter-ion X

Nickel(II) Coordination Compounds

Nickel(II), with its d⁸ electron configuration, readily forms stable complexes with 1,10-phenanthroline and its derivatives. The most common coordination geometry for Ni(II) with bidentate ligands like phenanthroline is octahedral. This is typically achieved through the coordination of three phenanthroline ligands to form a [Ni(phen)₃]²⁺ complex, or through the coordination of one or two phenanthroline ligands with the remaining coordination sites being occupied by solvent molecules or other anions. jocpr.com

The steric hindrance from the methoxyphenyl group in this compound might make the formation of a homoleptic tris-ligated complex, [Ni(2-(4-MeOPh)-phen)₃]²⁺, more challenging compared to the unsubstituted phenanthroline. It is plausible that complexes with a 1:1 or 1:2 metal-to-ligand ratio, such as [Ni(2-(4-MeOPh)-phen)X₄] or [Ni(2-(4-MeOPh)-phen)₂X₂], would be more readily formed, where X represents a monodentate ligand. researchgate.net The electronic spectra of octahedral Ni(II) complexes typically show three spin-allowed d-d transitions.

Complex Type Typical Coordination Geometry Characteristic Spectroscopic Features
[Ni(2-(4-MeOPh)-phen)₃]²⁺OctahedralThree spin-allowed d-d transitions in the visible spectrum
[Ni(2-(4-MeOPh)-phen)₂X₂]Distorted OctahedralDependent on the nature of co-ligand X
[Ni(2-(4-MeOPh)-phen)X₄]OctahedralDependent on the nature of co-ligand X

A study on various nickel phenanthroline complexes revealed that the geometry around the Ni(II) ion is often a distorted octahedron. mdpi.com For instance, in complexes like Ni(phen)₂(H₂O)(ONO₂) and [Ni(phen)₂(H₂O)Cl]Cl, the coordination cores are NiN₄O₂ and NiN₄OCl, respectively. mdpi.com The absorption spectra of these complexes show main peaks in the ultraviolet region. mdpi.com

Zinc(II) Coordination Compounds

Zinc(II) has a d¹⁰ electronic configuration and is therefore diamagnetic and colorless in its complexes, unless the ligand itself is colored. It exhibits more flexible coordination geometries compared to many transition metals, with tetrahedral and octahedral being the most common. With 1,10-phenanthroline and its derivatives, both types of geometries are observed.

Tetrahedral complexes of the type [Zn(phen)X₂] (where X is a halide or other monodentate anion) are frequently reported. nih.gov In such a complex with this compound, the zinc atom would be coordinated to the two nitrogen atoms of the phenanthroline ligand and two other ligands. A distorted tetrahedral environment is common in these types of structures. nih.gov

Octahedral complexes, such as [Zn(phen)₃]²⁺, are also well-known. tu-clausthal.de Similar to the case of nickel(II), the steric bulk of the methoxyphenyl substituent in this compound could influence the formation of the tris-ligated complex. The coordination sphere can also be completed by water molecules or other ligands to achieve an octahedral geometry, as seen in [Zn(phen)₂(H₂O)Cl]Cl.

Complex Type Typical Coordination Geometry Structural Characteristics
[Zn(2-(4-MeOPh)-phen)X₂]Distorted TetrahedralDiamagnetic, coordination to two monodentate ligands
[Zn(2-(4-MeOPh)-phen)₃]²⁺Distorted OctahedralPotential for steric strain due to bulky substituents
[Zn(2-(4-MeOPh)-phen)₂(H₂O)₂]²⁺OctahedralCoordination completed by solvent molecules

Ruthenium(II) Coordination Compounds

Ruthenium(II) complexes with polypyridyl ligands, including 1,10-phenanthroline and its derivatives, are among the most extensively studied coordination compounds due to their rich photophysical and electrochemical properties. ontosight.ai These complexes, particularly of the type [Ru(phen)₃]²⁺, are known for their strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and their long-lived excited states, making them suitable for applications in solar energy conversion and as biological probes. ontosight.ai

The introduction of a methoxyphenyl substituent at the 2-position of the phenanthroline ligand can significantly modulate the electronic properties of the resulting ruthenium(II) complex. The electron-donating nature of the methoxy group can influence the energy of the ligand's π* orbitals, thereby affecting the energy of the MLCT transition and the emission properties of the complex. researchgate.net A study on a ruthenium(bipyridyl)₂ complex with 2-(4-methoxyphenyl)imidazo[4,5-f] researchgate.netnih.govphenanthroline highlights the unique photophysical and electrochemical properties imparted by this type of ligand. ontosight.ai

Ruthenium(II) complexes with substituted phenanthrolines are typically octahedral. ias.ac.in The synthesis of heteroleptic complexes, containing different types of polypyridyl ligands, allows for the fine-tuning of their properties. nih.govrsc.org

Complex Type Coordination Geometry Key Photophysical Properties
[Ru(2-(4-MeOPh)-phen)₃]²⁺OctahedralStrong MLCT absorption, luminescence
[Ru(bpy)₂(2-(4-MeOPh)-phen)]²⁺OctahedralTunable photophysical and redox properties

Lanthanide Coordination Polymers

Lanthanide ions, with their large ionic radii and high coordination numbers (typically 8 or 9), form coordination polymers with 1,10-phenanthroline and multidentate bridging ligands. In these structures, the phenanthroline ligand usually acts as a chelating agent to the lanthanide ion, while other ligands, often carboxylates, bridge between metal centers to form one-, two-, or three-dimensional networks. nih.govrsc.org

The luminescence of lanthanide ions, which arises from f-f electronic transitions, is often sensitized by the coordinated organic ligands. This "antenna effect" involves the absorption of light by the ligand, followed by energy transfer to the lanthanide ion, which then emits at its characteristic wavelength. The 1,10-phenanthroline framework is known to be an effective antenna for sensitizing the emission of lanthanide ions such as Eu³⁺ (red emission) and Tb³⁺ (green emission). rsc.org The electronic properties of the this compound ligand would be expected to influence the efficiency of this energy transfer process.

Metal Ion Typical Coordination Number Role of 2-(4-MeOPh)-phen Resulting Structure Key Property
Lanthanides (e.g., Eu³⁺, Tb³⁺)8 or 9Chelating ligandCoordination PolymerSensitized luminescence

Other Metal Ion Complexes (e.g., Lead(II))

While the coordination chemistry of phenanthroline derivatives is well-documented for transition metals, their interaction with heavy main group elements like lead(II) is also of significant interest. The 1,10-phenanthroline framework serves as an effective coordination site for a variety of metal ions, including Pb(II). chim.it

Studies on analogous systems, such as complexes of lead(II) with 1,10-phenanthroline and 2,9-dimethyl-1,10-phenanthroline, provide insight into the likely coordination behavior. In these complexes, the lead(II) center can achieve high coordination numbers, such as seven or eight. researchgate.net The formation of dinuclear complexes, for instance [Pb₂(phen)₂(mbtfa)₄], has been observed, indicating that phenanthroline ligands can facilitate the assembly of polynuclear structures. researchgate.net The resulting supramolecular architectures are often stabilized by a network of weak directional intermolecular interactions. researchgate.net Given these precedents, it is anticipated that this compound would also form stable complexes with lead(II), where the nitrogen atoms of the phenanthroline core act as the primary coordination site.

Stoichiometric and Geometric Characteristics of Metal-2-(4-Methoxyphenyl)-1,10-phenanthroline Complexes

The stoichiometry and geometry of metal complexes are fundamental characteristics dictated by the nature of the metal ion, the ligand, and the reaction conditions. For this compound, also known as 2-(p-anisyl)-1,10-phenanthroline, different metal-to-ligand ratios have been observed.

With copper(I), both mono- and bischelate complexes can be formed, corresponding to 1:1 and 1:2 metal-to-ligand stoichiometries. acs.org The formation of complexes with specific stoichiometries can be determined experimentally using techniques such as the method of continuous variation, where a property like light absorbance is monitored as the mole ratio of reactants is systematically changed. pressbooks.publibretexts.org

The coordination geometry around the metal center is highly dependent on the metal's electronic configuration and coordination number. In complexes with related phenanthroline ligands, various geometries are observed. For example, a silver(I) complex containing a substituted phenanthroline ligand adopts a distorted trigonal planar geometry. mdpi.com Zinc(II) has been found in a distorted tetrahedral environment with a dimethoxy-phenanthroline ligand. nih.gov For metals that favor higher coordination numbers, such as Yttrium(III) which can form a 1:2 complex with phenanthroline, more complex geometries are achieved. sibran.ru It is therefore expected that complexes of this compound will exhibit a range of geometries, including tetrahedral and distorted planar or octahedral arrangements, depending on the metal ion and stoichiometry.

Metal IonLigandStoichiometry (Metal:Ligand)Observed GeometryReference
Copper(I)2-(p-anisyl)-1,10-phenanthroline1:1 (Monochelate)- acs.org
Copper(I)2-(p-anisyl)-1,10-phenanthroline1:2 (Bischelate)- acs.org
Silver(I)2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline1:1Distorted Trigonal Planar mdpi.com
Zinc(II)4,7-dimethoxy-1,10-phenanthroline (B1245073)1:1Distorted Tetrahedral nih.gov
Yttrium(III)1,10-phenanthroline1:2- sibran.ru

Impact of the 4-Methoxyphenyl (B3050149) Substituent on Coordination Properties

Substituents on the 1,10-phenanthroline scaffold can dramatically alter the ligand's coordination properties through a combination of steric and electronic effects. researchgate.netrsc.org The 4-methoxyphenyl group at the 2-position of the phenanthroline ring introduces specific modifications to its complexing ability.

Steric Effects: The bulky aryl substituent can introduce steric hindrance near the metal coordination site. This steric pressure can have a destabilizing effect on certain complex formations, particularly for monochelate species where the ligand has more conformational freedom. acs.org

Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density on the phenanthroline ring system. This enhanced electron-donating ability can influence the redox properties of the resulting metal complexes. researchgate.net Furthermore, the electron-rich nature of the anisyl group plays a crucial role in stabilizing certain structures.

In a notable example involving copper(I) complexes, the anisyl substituent was found to destabilize the 1:1 monochelate complex due to steric hindrance. acs.org However, it simultaneously favors the formation of the 1:2 bischelate species. This counterintuitive outcome is rationalized by the presence of stabilizing intramolecular π-π stacking interactions between the electron-rich anisyl group of one ligand and the electron-accepting phenanthroline core of the other ligand within the complex. acs.org This demonstrates a sophisticated interplay where the substituent's steric bulk is overcome by its ability to engage in favorable non-covalent interactions in a specific stoichiometric arrangement.

Supramolecular Interactions in Phenanthroline-Metal Architectures

The final structure of a coordination compound is not solely defined by the coordination bonds between the metal and ligand. A diverse array of non-covalent supramolecular interactions plays a critical role in organizing the individual complex molecules into higher-order architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional networks. nih.gov

Non-Covalent Interactions (π-π Stacking, Lone-Pair···π, C–H···π, Hydrogen Bonding)

The aromatic nature of the phenanthroline core and the appended 4-methoxyphenyl group makes these complexes particularly adept at participating in various non-covalent interactions.

π-π Stacking: This is a prominent interaction in phenanthroline-based systems, arising from the attractive, non-covalent forces between aromatic rings. researchgate.net These interactions can be intramolecular, as seen in the positive cooperativity for the formation of bischelate copper(I) complexes with this compound, where the anisyl and phenanthroline moieties of different ligands stack upon each other. acs.org Intermolecular π-π stacking is also common, where parallel phenanthroline ligands of adjacent complexes align, often in an offset face-to-face arrangement, contributing significantly to the crystal packing. researchgate.netstuba.sk

C–H···π Interactions: These interactions occur when a C-H bond acts as a weak acid, donating its hydrogen to the electron cloud of a nearby aromatic π-system. nih.gov In phenanthroline derivatives, C-H bonds from the ligand backbone or substituents can interact with the π-system of an adjacent phenanthroline or phenyl ring, providing additional stability to the supramolecular assembly. nih.gov

Hydrogen Bonding: Although the this compound ligand itself lacks classical hydrogen bond donors, hydrogen bonds are crucial in the presence of co-ligands (like water), counter-ions, or solvent molecules. nih.govresearchgate.net C–H···O or C–H···N interactions, where a weakly acidic C-H bond interacts with an oxygen or nitrogen atom, are frequently observed and act as "glue" between molecular units, often reinforcing structures built by π-stacking. iucr.org

Interaction TypeDescriptionRole in Supramolecular Assembly
π-π Stacking Attraction between the electron clouds of aromatic rings (e.g., phenanthroline-phenanthroline or anisyl-phenanthroline). acs.orgresearchgate.netMajor driving force for packing; stabilizes specific conformations and directs the formation of columns or layers. stuba.sk
C–H···π A weak hydrogen bond where a C-H group points towards the face of an aromatic ring. nih.govProvides directional control and contributes to the overall stability of the crystal lattice.
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a more electronegative atom like oxygen or nitrogen (e.g., C-H···O). Connects individual complexes, often linking chains or layers into higher-dimensional networks. nih.goviucr.org

Self-Assembly Mechanisms in Coordination Polymers

The spontaneous organization of molecules into ordered, non-covalently linked structures is known as self-assembly. In the context of coordination chemistry, this process is driven by the synergy between the formation of strong, directional metal-ligand bonds and the weaker, but numerous, supramolecular interactions. researchgate.net

The coordination geometry of the metal ion provides the initial vectoral information, defining the angles and positions of the ligands. Subsequently, non-covalent forces such as hydrogen bonding and π-π stacking guide the assembly of these primary building blocks into extended architectures. nih.gov For example, π-π stacking interactions between the flat phenanthroline planes can lead to the formation of one-dimensional columnar stacks. researchgate.net These stacks or chains can then be further organized into two- or three-dimensional networks through weaker interactions like C-H···O hydrogen bonds involving the ligands and any available counter-ions or solvent molecules. The ultimate topology of the coordination polymer—be it a discrete unit, a chain, a layer, or a 3D framework—is thus a result of the delicate balance between the coordination preferences of the metal ion and the diverse set of intermolecular forces at play. nih.govresearchgate.net

Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl 1,10 Phenanthroline Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of spectroscopic methods is employed to confirm the identity and purity of 2-(4-methoxyphenyl)-1,10-phenanthroline derivatives and to probe their electronic and vibrational properties.

The electronic absorption spectra of 1,10-phenanthroline (B135089) derivatives are characterized by intense bands in the UV region, which are attributed to π→π* transitions within the aromatic system. The introduction of an aryl substituent at the 2-position, such as a 4-methoxyphenyl (B3050149) group, typically leads to a red-shift (bathochromic shift) of the lowest-energy absorption bands. This is due to the extension of the π-conjugated system.

In related 2-aryl-1,10-phenanthroline systems complexed with ruthenium(II), the absorption spectra show dominant ligand-centered (LC) π→π* transitions below 350 nm and a broader, less intense metal-to-ligand charge transfer (MLCT) band in the visible region (around 400-500 nm). acs.orgnih.gov The exact position and intensity of these bands are sensitive to the nature of the substituent on the phenyl ring. The electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring is expected to influence the energy of the molecular orbitals involved in these transitions.

Many phenanthroline derivatives and their metal complexes are luminescent. Upon excitation, they can exhibit fluorescence from the decay of a singlet excited state or phosphorescence from a triplet state. For instance, various substituted imidazo[4,5-f]-1,10-phenanthroline ligands are fluorescent, with emission maxima typically observed around 410–415 nm. soton.ac.uk When complexed with metals like rhenium(I), these ligands contribute to phosphorescent complexes that emit in the visible range (e.g., 558–585 nm) due to a triplet metal-to-ligand charge transfer (³MLCT) emitting state. soton.ac.uk The fluorescence and phosphorescence characteristics are highly dependent on the solvent, temperature, and, in the case of complexes, the nature of the metal center. nih.gov

Table 1: Representative Photophysical Data for Related Phenanthroline Complexes

Compound Type Absorption Maxima (λ_abs, nm) Emission Maxima (λ_em, nm) Notes
Ru(II) Polypyridyl Complexes ~280-350 (π→π*), ~450 (MLCT) ~600-650 (³MLCT) Emission is often weak or quenched at room temperature in solution. nih.gov
Cu(I) Phenanthroline Complexes ~350-490 (MLCT) ~550-600 Can exhibit Thermally Activated Delayed Fluorescence (TADF). mdpi.com

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the phenanthroline core and the methoxyphenyl substituent. The protons on the phenanthroline ring typically resonate in the downfield region, from approximately 7.5 to 9.5 ppm. researchgate.net Protons closer to the nitrogen atoms (e.g., H-9) are the most deshielded. The methoxyphenyl group would show a characteristic singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm and two doublets in the aromatic region for the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. rsc.org Upon complexation to a metal, a general downfield shift of the phenanthroline proton signals is observed due to the donation of electron density to the metal center. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. For the title compound, signals for the 17 aromatic carbons of the phenanthroline and phenyl rings would appear between approximately 120 and 155 ppm. The quaternary carbons, particularly those bonded to nitrogen (C-2 and C-10a), are found at the lower field end of this range. soton.ac.uk The methoxy group's carbon would resonate significantly upfield, typically around 55-56 ppm. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can directly probe the nitrogen environment. In a series of N-glycosylated Ru(II) phenanthroline-based complexes, the ¹⁵N signals for the free ligands were observed between δ 305.5 and 312.4 ppm. Upon coordination to Ru(II), these signals shifted significantly upfield to a range of 246.3–247.6 ppm, confirming N-Ru(II) coordination. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Group Predicted Chemical Shift (δ, ppm)
¹H Phenanthroline Protons 7.5 - 9.5
¹H Phenyl Protons (AA'BB') 7.0 - 8.2
¹H Methoxy Protons (-OCH₃) ~3.9
¹³C Phenanthroline & Phenyl Carbons 120 - 155

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by vibrations from the phenanthroline core and the methoxyphenyl substituent.

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹. rsc.org

Aromatic C=C and C=N Stretching: A series of sharp, medium to strong bands in the 1650–1400 cm⁻¹ region, which are characteristic of the heterocyclic aromatic skeleton. umich.eduresearchgate.net

Aromatic C-O Stretching: A strong, characteristic band for the aryl ether linkage of the methoxy group, typically appearing in the 1270–1230 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands in the 900–650 cm⁻¹ region, the positions of which are sensitive to the substitution pattern on the aromatic rings. publish.csiro.au For the 1,4-disubstituted phenyl ring, a strong band is expected around 840-810 cm⁻¹.

Upon complexation with a metal ion, slight shifts in the C=C and C=N stretching vibrations are typically observed, confirming the coordination of the nitrogen atoms to the metal. rsc.org

Table 3: Key Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic
1650 - 1400 C=C and C=N Stretch Phenanthroline & Phenyl Rings
1270 - 1230 C-O Stretch (Aryl Ether) Ar-O-CH₃

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing phenanthroline derivatives, which are easily protonated.

For this compound (C₁₉H₁₄N₂O), the expected observation in positive-ion ESI-MS would be the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Molecular Formula: C₁₉H₁₄N₂O

Monoisotopic Mass: 286.1106 g/mol

Expected [M+H]⁺ in HRMS: 287.1182

Fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Table 4: Mass Spectrometry Data for this compound

Technique Ion Calculated m/z

X-ray Crystallography for Molecular and Supramolecular Structure Determination

For example, the crystal structure of a copper(I) complex with the related ligand 2,9-di(4-methoxyphenyl)-1,10-phenanthroline has been determined. rsc.org In general, for 2-aryl-phenanthroline complexes, the aryl substituent is often twisted out of the plane of the phenanthroline ring due to steric hindrance. nih.gov This dihedral angle is a critical structural parameter that influences the degree of electronic communication between the two aromatic systems and affects the crystal packing.

Photophysical Properties of Functionalized Phenanthrolines and their Complexes

The introduction of functional groups onto the phenanthroline scaffold significantly modulates its photophysical properties, including absorption and emission wavelengths, excited-state lifetimes, and luminescence quantum yields. The 4-methoxyphenyl group at the 2-position acts as an electron-donating group, which can influence the energy of the frontier molecular orbitals (HOMO and LUMO).

This functionalization generally leads to a red-shift in both absorption and emission spectra compared to the unsubstituted phenanthroline. When incorporated into metal complexes, such as those of Ru(II), Cu(I), or Re(I), these ligands play a crucial role in tuning the energy of the MLCT excited states. acs.orgsoton.ac.ukmdpi.com A lower energy MLCT state typically results in longer-wavelength emission.

The quantum yield of luminescence (Φ), which measures the efficiency of the emission process, is highly sensitive to the molecular structure and environment. For many Ru(II) complexes with 2-aryl-phenanthroline ligands, room-temperature emission in solution is often inefficient due to non-radiative decay pathways involving thermally accessible, non-emissive ligand-field (LF) states. nih.gov However, in rigid matrices at low temperatures (e.g., 77 K), these non-radiative pathways can be suppressed, leading to enhanced phosphorescence. Copper(I) complexes with sterically hindered phenanthroline ligands are of particular interest as they can exhibit efficient Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to high quantum yields. researchgate.net The steric bulk of the substituent is crucial for preventing geometric distortions in the excited state that would otherwise quench luminescence. mdpi.com

Table 5: List of Chemical Compounds

Compound Name
This compound
1,10-phenanthroline
Imidazo[4,5-f]-1,10-phenanthroline
2,9-di(4-methoxyphenyl)-1,10-phenanthroline
Ruthenium
Copper

Luminescence Phenomena and Quantum Yields

Complexes of this compound and its derivatives, particularly with d¹⁰ metals like Cu(I) and Ag(I) or d⁶ metals like Ru(II), often exhibit luminescence. This emission typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state. The quantum yield (Φ), which measures the efficiency of the luminescence process, is highly sensitive to the molecular structure of the complex and its environment.

The introduction of substituents on the phenanthroline ligand is a key strategy for tuning luminescence efficiency. For instance, a ruthenium(II) complex featuring a 2-hydroxy-1,10-phenanthroline ligand displays intense emission with a high quantum efficiency (Φem = 19.4%) in solution, demonstrating that even small modifications to the phen ligand can significantly impact emission properties. rsc.org In copper(I) complexes, which are heavily studied, the quantum yield can vary dramatically. A heteroleptic Cu(I) complex containing 2,9-di(methylsulfanyl)-1,10-phenanthroline showed a high photoluminescence quantum yield of 15% in solution. nih.gov

Conversely, complexes with different substituents can be weak emitters. For example, an Ag(I) complex with a 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline ligand exhibited a photoluminescence quantum yield of 8.6% in solution and 4.3% in the solid state. mdpi.com Similarly, a Cu(I) complex with the electron-withdrawing 2,9-bis(trifluoromethyl)-1,10-phenanthroline ligand was found to be emissive in dichloromethane, with a quantum yield of 0.33%. buffalo.edu While specific quantum yield data for a simple this compound complex is not extensively reported, the data from its derivatives illustrate the wide range of efficiencies achievable by modifying the ligand structure.

ComplexSolventQuantum Yield (Φ)Reference
[Cu(2,9-(MeS)₂phen)(POP)][PF₆]Dichloromethane15% nih.gov
fac-(PPh₄)[Ru(phenOH)(PPh₃)(CN)₃]Solution19.4% rsc.org
[Ag(L)(PPh₃)]BF₄ (L = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline)Dichloromethane8.6% mdpi.com
Cu(bfp)₂ (bfp = 2,9-bis(trifluoromethyl)-1,10-phenanthroline)Dichloromethane0.33% buffalo.edu

Excited State Dynamics and Lifetimes

Upon photoexcitation, metal complexes of phenanthroline derivatives undergo a series of rapid processes known as excited-state dynamics. For a typical Cu(I) diimine complex, absorption of a photon promotes the system to a Franck-Condon MLCT state. This is followed by ultrafast intersystem crossing to the triplet MLCT state (³MLCT), structural relaxation (including solvent reorganization), and eventual decay back to the ground state. buffalo.edu

The lifetime (τ) of the emissive excited state is a critical parameter, dictating the time window available for photochemical reactions or energy transfer. Studies on the benchmark complex [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) have resolved these dynamics into distinct time scales: formation of the triplet state occurs in femtoseconds (500-700 fs), structural relaxation takes place over picoseconds (10-20 ps), and the final decay of the thermally equilibrated ³MLCT state happens in nanoseconds (1.6-1.7 ns). buffalo.edu

The lifetime is strongly dependent on the ligand architecture. Bulky substituents at the 2- and 9-positions of the phenanthroline, such as the 4-methoxyphenyl group, play a crucial role. They sterically hinder the excited-state flattening distortion that Cu(I) complexes tend to undergo, which is a major non-radiative decay pathway. This inhibition of structural reorganization can dramatically increase the excited-state lifetime. caltech.edursc.org For example, introducing bulky substituents on a blocking phenanthroline ligand in heteroleptic Cu(I) complexes was shown to increase the ³MLCT lifetime by 50%. caltech.edu In another case, minor distortions in the excited state of a Cu(I) complex led to a lifetime increase of three orders of magnitude. rsc.org Lifetimes for various substituted phenanthroline complexes can range from nanoseconds to hundreds of microseconds, highlighting the profound impact of ligand design. nih.govbuffalo.edunih.gov

ComplexSolvent/MatrixLifetime (τ)Reference
[Cu(bfp)₂]⁺ (bfp = 2,9-bis(trifluoromethyl)-1,10-phenanthroline)Dichloromethane165 ns buffalo.edu
[Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline)Acetonitrile1.6-1.7 ns buffalo.edu
[Cu(2,9-(MeS)₂phen)(POP)]⁺Dichloromethane8.3 µs nih.gov
[ReCl(CO)₃(pyr-imphen)]Solution~1800 µs nih.gov

Metal-to-Ligand Charge Transfer (MLCT) Transitions

The characteristic colors and photochemical activity of many transition metal complexes with phenanthroline-based ligands arise from metal-to-ligand charge transfer (MLCT) transitions. An MLCT transition is an electronic transition where an electron is excited from a molecular orbital that is predominantly metal in character (e.g., a d-orbital) to one that is predominantly ligand in character (e.g., a π* anti-bonding orbital of the phenanthroline system). rsc.org This process effectively results in the transient oxidation of the metal center and reduction of the ligand.

These transitions are typically intense and occur in the visible or near-UV region of the electromagnetic spectrum. For example, the complex Cu(bfp)₂, where bfp is 2,9-bis(trifluoromethyl)-1,10-phenanthroline, displays a strong MLCT absorption band with a maximum at 462 nm. buffalo.edu The energy of the MLCT transition is sensitive to the nature of the metal, the ligand, and the solvent.

In studies of homoleptic copper(I) complexes with 2,9-diaryl-1,10-phenanthroline ligands, including the 2,9-di(4-methoxyphenyl) derivative, the formation of the complex is marked by a distinct color change, signaling the appearance of the MLCT band in the visible region. rsc.orgresearchgate.net Interestingly, for the [Cu(2,9-di(4-methoxyphenyl)-1,10-phenanthroline)₂]⁺ complex, it was found that excitation into the lowest energy MLCT band (corresponding to the LUMO) did not lead to efficient photocatalysis. Instead, excitation into higher-energy orbitals (LUMO+1 or LUMO+2) was required, suggesting that different excited states possess different reactivities. rsc.org

Correlation of Spectroscopic Signatures with Molecular Architecture and Electronic Structure

The spectroscopic properties of metal complexes with this compound derivatives are a direct consequence of their molecular and electronic structure. Two primary factors governed by the ligand architecture are steric hindrance and electronic effects.

Steric Effects: The presence of bulky substituents at the 2- and 9-positions of the phenanthroline ring, such as the phenyl groups in 2,9-diphenyl-1,10-phenanthroline, imposes significant steric constraints. nih.gov In the case of Cu(I) complexes, the ground state prefers a pseudo-tetrahedral geometry. The ³MLCT excited state, however, favors a more planar or flattened geometry, which facilitates quenching via exciplex formation with solvent molecules. The steric bulk of the 2,9-aryl groups physically hinders this flattening distortion. rsc.org This geometric rigidity reduces the rate of non-radiative decay, thereby increasing the excited-state lifetime and often enhancing the luminescence quantum yield. caltech.edu

Electronic Effects: The 4-methoxyphenyl substituent also imparts a distinct electronic influence. The methoxy group (-OCH₃) is an electron-donating group that increases the electron density on the phenanthroline π-system via resonance. This has the effect of raising the energy of the metal-centered HOMO and/or lowering the energy of the ligand-centered LUMO (the π* orbital). A decrease in the HOMO-LUMO gap results in a red-shift (a shift to lower energy or longer wavelength) of the MLCT absorption and emission bands. This tunability is a powerful tool; substituting the ligand with electron-donating groups generally leads to lower-energy emissions, while electron-withdrawing groups (like -CF₃) cause a blue-shift to higher energies. buffalo.eduresearchgate.net

Therefore, the 4-methoxyphenyl substituent synergistically enhances the photophysical properties of its metal complexes. Its steric bulk provides geometric constraint to prolong the excited-state lifetime, while its electron-donating nature modulates the energy of the MLCT transition, allowing for the rational design of photosensitizers with tailored spectroscopic characteristics.

Theoretical and Computational Investigations of 2 4 Methoxyphenyl 1,10 Phenanthroline

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. scirp.org This method is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands.

A TD-DFT study on 2-(4-Methoxyphenyl)-1,10-phenanthroline would predict its electronic absorption spectrum. The calculations would likely reveal low-energy transitions corresponding to π→π* excitations within the aromatic system and possible intramolecular charge transfer (ICT) from the methoxyphenyl donor to the phenanthroline acceptor. nih.gov Analyzing the molecular orbitals involved in these transitions provides a deeper understanding of the nature of the excited states. semanticscholar.org

Prediction of Non-Linear Optical (NLO) Characteristics

Molecules with significant charge asymmetry and extended π-conjugated systems, like this compound, are candidates for non-linear optical (NLO) materials. NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. physchemres.org Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value (β) is indicative of a strong NLO response. nih.gov For donor-π-acceptor systems, this value is enhanced by a small HOMO-LUMO gap and significant intramolecular charge transfer. researchgate.net DFT calculations would be employed to compute the static and frequency-dependent hyperpolarizability of this compound to assess its potential for applications in optoelectronics and photonics. rsc.org

Calculation of Quantum Chemical Descriptors (Chemical Potential, Hardness, Electrophilicity Index)

Quantum chemical descriptors are fundamental in understanding the reactivity of a molecule. For phenanthroline derivatives, these descriptors are typically calculated using Density Functional Theory (DFT), which offers a balance between accuracy and computational cost. The key descriptors include chemical potential (μ), hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ): This descriptor indicates the tendency of a molecule to lose or gain electrons. It is mathematically defined as the negative of electronegativity (χ) and can be approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater tendency to donate electrons.

Hardness (η): Chemical hardness represents the resistance of a molecule to changes in its electron distribution. It is calculated from the HOMO-LUMO energy gap. A larger energy gap corresponds to greater hardness, indicating higher stability and lower reactivity.

Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons. It is a function of both chemical potential and hardness. A higher electrophilicity index signifies a greater capacity to act as an electrophile.

Table 1: Representative Quantum Chemical Descriptors for Phenanthroline Derivatives

Descriptor Formula Typical Significance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron donating/accepting tendency
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Molecular stability and reactivity

This table presents the general formulas and significance of quantum chemical descriptors, derived from the principles of DFT.

In Silico Modeling for Specialized Applications (e.g., Corrosion Inhibition)

The insights gained from quantum chemical descriptors are pivotal for in silico modeling of specialized applications, such as corrosion inhibition. The ability of an organic molecule to act as a corrosion inhibitor is closely linked to its electronic properties and its ability to adsorb onto a metal surface.

In silico studies on phenanthroline derivatives have demonstrated a strong correlation between their molecular structure and their effectiveness as corrosion inhibitors. researchgate.netelectrochemsci.org The mechanism of inhibition is often attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This adsorption can be either physisorption, chemisorption, or a combination of both.

The key quantum chemical parameters that influence corrosion inhibition potential include:

EHOMO and ELUMO: A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. A low ELUMO suggests the ability to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity and can be associated with increased inhibition efficiency.

Mulliken Charges: The distribution of atomic charges within the molecule helps identify the active sites for adsorption. For phenanthroline derivatives, nitrogen and oxygen atoms are often the primary sites of interaction with the metal surface due to their high negative Mulliken charges. researchgate.netjsribadan.ng

Computational simulations, such as those using DFT, can predict the corrosion inhibition potentials of molecules. researchgate.netjsribadan.ng For example, studies on imidazophenanthroline derivatives have shown that molecules with higher EHOMO values, greater polarizability, and lower energy gaps exhibit enhanced corrosion inhibition. researchgate.netresearchgate.net These computational models allow for the screening and design of new, more effective corrosion inhibitors before their synthesis and experimental testing.

Table 2: Key Parameters in In Silico Corrosion Inhibition Modeling

Parameter Role in Corrosion Inhibition
EHOMO Electron donation to the metal surface
ELUMO Electron acceptance from the metal surface
Energy Gap (ΔE) Reactivity of the inhibitor molecule
Mulliken Charges Identification of active adsorption sites

This table summarizes the significance of various quantum chemical parameters in the context of in silico modeling for corrosion inhibition, based on established theoretical frameworks.

Catalytic Applications of 2 4 Methoxyphenyl 1,10 Phenanthroline Complexes

Role in Homogeneous Catalysis

Complexes incorporating the 2-(4-Methoxyphenyl)-1,10-phenanthroline ligand are effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The 1,10-phenanthroline (B135089) framework itself is a robust bidentate N,N-chelating agent that forms stable complexes with numerous transition metals. alfachemic.com The introduction of the 4-methoxyphenyl (B3050149) substituent at the 2-position modifies the steric and electronic environment around the metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. These complexes act as important chelating agents and can serve as electron transporters, a key feature in many catalytic cycles. alfachemic.com The stability imparted by the phenanthroline core, combined with the electronic tuning offered by the substituent, makes these complexes suitable for a variety of catalytic applications, including bond formation and organic transformations. alfachemic.com

Photoredox Catalysis and Visible Light-Driven Reactions

The application of this compound and its derivatives extends significantly into the realm of photoredox catalysis, where visible light is used to drive chemical reactions. rsc.org Copper(I) complexes featuring substituted phenanthroline ligands, such as 2,9-di(4-methoxyphenyl)-1,10-phenanthroline, have been shown to possess photophysical properties comparable to well-known ruthenium-based photosensitizers. rsc.orgacs.org Upon irradiation with visible light, these complexes can be excited to a long-lived state, transforming them into potent reducing agents capable of initiating catalytic cycles through single-electron transfer (SET) processes. acs.orgprinceton.edu This photoactivity is central to their use in various light-driven organic transformations.

Complexes of copper(I) with di(aryl)-1,10-phenanthroline ligands, including the 2,9-di(4-methoxyphenyl)-1,10-phenanthroline variant, have demonstrated notable efficiency as photoredox catalysts in atom-transfer radical-addition (ATRA) reactions. rsc.org In a representative ATRA reaction, these catalysts facilitate the addition of an alkyl halide across a double bond. The catalytic activity is highly dependent on the specific ligand structure and the reaction conditions, particularly the wavelength of the incident light. rsc.org For instance, the complex [Cu(dmphen)2]PF6, where dmphen is 2,9-di(4-methoxyphenyl)-1,10-phenanthroline, has been studied for its catalytic performance. rsc.org

Table 1: Photocatalytic ATRA Reaction Yields with Copper(I) Phenanthroline Complexes rsc.org
Catalyst LigandExcitation Wavelength (nm)Reaction Time (h)Yield (%)
2,9-di(4-methoxyphenyl)-1,10-phenanthroline3652466
2,9-di(4-methoxyphenyl)-1,10-phenanthroline4052461
2,9-di(4-methoxyphenyl)-1,10-phenanthroline455240
2,9-di(4-hydroxyphenyl)-1,10-phenanthroline3652470
2,9-di(4-hydroxyphenyl)-1,10-phenanthroline4052465

The photocatalytic activity of copper(I) complexes with this compound and its analogues exhibits a strong dependence on the excitation wavelength. rsc.org Studies have revealed that catalysis is efficient when the complex is irradiated at wavelengths that excite electrons to higher energy orbitals, such as the LUMO+1 or LUMO+2. rsc.org Conversely, excitation into the lowest unoccupied molecular orbital (LUMO) does not lead to observable catalytic activity. rsc.org

This observation provides critical mechanistic insight. The proposed mechanism for the ATRA photoredox cycle suggests that upon appropriate photoexcitation, the copper(I) complex becomes a sufficiently strong reductant to transfer an electron to the alkyl halide, initiating the radical addition. The specific electronic transition achieved by the light absorption is therefore crucial for activating the catalyst. This wavelength-dependent activity underscores the importance of understanding the photophysical properties of these complexes to optimize their catalytic performance. rsc.orgresearchgate.net

Mediating Organic Transformations

Complexes derived from this compound are versatile mediators of a variety of important organic transformations, facilitating the construction of complex molecular architectures through the formation of new chemical bonds.

Phenanthroline-based ligands are instrumental in copper-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. While direct studies on this compound are specific, closely related analogues like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have proven to be superior ligands for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under mild conditions. researchgate.net These reactions allow for the coupling of a wide range of functionalized imidazoles and aryl halides, producing good to excellent yields. researchgate.net The electronic properties conferred by the methoxy (B1213986) groups on the phenanthroline ring are critical for the efficiency of these C-N bond-forming reactions. The development of such catalytic systems is a significant advancement, as they can circumvent the need for traditional palladium catalysts, which can be problematic for certain heterocyclic substrates. researchgate.net

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and complexes of this compound and its derivatives play a significant role in this area.

Cross-Coupling Reactions: Phenanthroline ligands are employed in various cross-coupling reactions. For example, the phenanthroline backbone itself can be functionalized using Suzuki-Miyaura and Sonogashira cross-coupling reactions to synthesize more complex ligands, which in turn can be used to create novel copper(I) photosensitizers with enhanced photophysical properties. nih.gov Furthermore, phenanthroline derivatives have been shown to be highly efficient ligands in palladium-catalyzed Heck reactions. rsc.org

Oligomerization: Nickel(II) complexes bearing 2,9-disubstituted 1,10-phenanthroline ligands are active pre-catalysts for the oligomerization of ethylene (B1197577). mdpi.comresearchgate.net The nature of the substituents at the 2 and 9 positions of the phenanthroline ring has a profound impact on the catalyst's activity and the selectivity of the products. For instance, replacing smaller methyl groups with bulkier phenyl groups can increase the oligomerization activity and significantly enhance the yield of higher oligomers like hexenes. mdpi.com This effect is attributed to the steric bulk near the metal center, which can suppress the β-hydride elimination of shorter-chain olefins, thereby favoring the formation of longer-chain products. mdpi.com Cationic palladium complexes with phenanthroline ligands also catalyze the dimerization and oligomerization of ethylene, with the reaction's efficiency being dependent on the steric constraints imposed by the ligand. scispace.com

Table 2: Influence of Phenanthroline Substituents on Nickel-Catalyzed Ethylene Oligomerization mdpi.com
Substituent at 2,9-positionsCatalytic Activity (Factor Increase)Hexene Yield (%)
Methyl (Me)Baseline1
Phenyl (Ph)1.2 - 2.724

"Click" Chemistry and Other Selective Reactions

Complexes of this compound and its analogs are effective catalysts in a variety of selective organic transformations, most notably in the realm of "click" chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is significantly influenced by the nature of the ligands surrounding the copper center. nih.govorganic-chemistry.org Phenanthroline-based ligands, in particular, are utilized to stabilize the catalytically active Cu(I) oxidation state and to accelerate the reaction rate. nih.govnih.gov

The CuAAC reaction is a highly efficient and specific method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.org While direct catalytic data for the this compound ligand in CuAAC is not extensively detailed in the provided sources, the principles of ligand design in this reaction are well-established. The ligand's role is to prevent the oxidation of Cu(I) and to facilitate the catalytic cycle. nih.gov The electronic properties of substituents on the phenanthroline backbone can modulate the catalyst's activity. For instance, more complex phenanthroline derivatives, such as "clip-Phen"—which contains two serinol-linked phenanthroline units—have been designed for specific applications in nucleic acid click chemistry. sdu.dk

Beyond the widely used copper catalysts, ruthenium complexes of phenanthroline derivatives offer an alternative approach to azide-alkyne cycloadditions (RuAAC). These reactions are notable for producing the 1,5-disubstituted 1,2,3-triazole regioisomer, which is complementary to the 1,4-isomer obtained from CuAAC. organic-chemistry.org Ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride complexes, can catalyze the reaction with both terminal and internal alkynes, leading to fully substituted triazoles. organic-chemistry.org

Phenanthroline complexes also catalyze other selective reactions. For example, a domino copper-catalyzed coupling-cyclization reaction has been demonstrated using an immobilized 1,10-phenanthroline resin, showcasing the versatility of these catalysts in multi-step syntheses. nih.gov Furthermore, iron-phenanthroline complexes supported on metal-organic frameworks (MOFs) have been shown to be highly active catalysts for challenging C-H amination reactions. nih.gov Ruthenium complexes with phenanthroline ligands have also been explored as catalyst precursors for reactions like ethylene hydrophenylation. mdpi.com In the field of oxidation catalysis, copper-phenanthroline complexes are known to catalyze the oxidation of substrates like glutathione (B108866) and can generate hydroxyl radicals, a property that is highly dependent on the ligand environment and pH. nih.gov

The following table provides an overview of the types of selective reactions catalyzed by phenanthroline-based complexes.

Reaction TypeMetal CenterLigand TypeKey Features
Azide-Alkyne Cycloaddition (CuAAC)Copper(I)Phenanthroline derivativesForms 1,4-disubstituted triazoles; high efficiency and specificity. organic-chemistry.org
Azide-Alkyne Cycloaddition (RuAAC)RutheniumPhenanthroline derivativesForms 1,5-disubstituted triazoles; works with terminal and internal alkynes. organic-chemistry.org
C-H AminationIronPhenanthroline (in MOF)Catalyzes challenging C-H functionalization. nih.gov
Oxidation of o-aminophenolCopper(II)Substituted phenanthrolinesMimics phenoxazinone synthase activity. rsc.org
Ethylene HydrophenylationRutheniumPhenanthroline derivativesCatalyst precursor for arene alkylation. mdpi.com

Influence of Methoxy Substituents on Catalytic Performance

The presence and position of substituents on the 1,10-phenanthroline ligand framework can profoundly impact the catalytic performance of its metal complexes. A methoxy group, such as the one in this compound, is generally considered an electron-donating group. This electronic influence is transmitted through the ligand's conjugated π-system to the coordinating nitrogen atoms and, consequently, to the central metal ion.

The primary effect of an electron-donating substituent is an increase in the electron density at the metal center. This can influence the catalytic cycle in several ways:

Redox Potential: By making the metal center more electron-rich, an electron-donating group can lower its reduction potential. This can enhance the metal's ability to participate in reductive processes or stabilize higher oxidation states, which can be crucial in various catalytic cycles.

Bonding and Reactivity: Increased electron density can strengthen the metal-ligand bond and also affect the bonding and activation of substrates. For instance, in oxidative addition steps, a more electron-rich metal center can facilitate the reaction by promoting the donation of electron density to the substrate. Conversely, in reductive elimination steps, this increased density might slow down the reaction.

Studies on related systems have demonstrated these effects. For example, in ruthenium(II) dye-sensitizers for solar cells, the introduction of electron-donating methyl groups on the phenanthroline ligand altered the electronic distribution of the complex, as observed through changes in NMR spectra. researchgate.net This modification of electronic properties directly impacts the excited-state characteristics and energy levels of the complex, which is analogous to how such changes can affect the activation barriers in a catalytic reaction. Similarly, research on the water oxidation activity of ruthenium complexes with substituted terpyridine and phenanthroline ligands showed that electron-donating groups on the terpyridine ligand significantly enhanced the reaction rate. nih.gov

While direct comparisons of catalytic activity for a series of 2-aryl-1,10-phenanthrolines with varying para-substituents are not extensively detailed in the provided literature, the general principles of ligand electronics in catalysis are well-established. The methoxy group in this compound is expected to enhance the electron-donating capacity of the ligand compared to an unsubstituted phenyl group, thereby modulating the catalytic activity of its metal complexes. The magnitude and nature of this effect would be specific to the particular metal and the reaction being catalyzed.

Heterogenization and Sustainable Catalysis with Phenanthroline Complexes

A significant focus in modern catalysis is the development of sustainable processes, which includes the ability to easily separate the catalyst from the reaction mixture and reuse it. Homogeneous catalysts, such as soluble this compound complexes, are often highly active and selective but suffer from difficult recovery. rsc.org To overcome this limitation, these complexes can be "heterogenized" by immobilizing them onto solid supports. rsc.org This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.

Several strategies have been successfully employed for the heterogenization of phenanthroline-based catalysts:

Polymer Resins: 1,10-phenanthroline can be chemically modified and attached to solid supports like polystyrene/divinylbenzene resins. nih.gov These functionalized resins can then be used to chelate metal ions, creating a solid-supported catalyst that can be filtered off after the reaction.

Porous Organic Polymers (POPs): Phenanthroline units can be incorporated directly into the structure of highly porous organic polymers. acs.orgrsc.org These materials, such as Phen-MOP or Pd@Phen-POP, possess large surface areas and can act as robust platforms for metal catalysts. acs.orgrsc.orgiwaponline.com They have shown high efficiency and recyclability in reactions like Suzuki-Miyaura coupling, Heck coupling, and alkoxycarbonylation. acs.orgrsc.org For example, a palladium-loaded phenanthroline-based microporous organic polymer (Phen-Pd-MOP) could be reused at least 10-12 times without a significant loss in catalytic activity. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with well-defined pores where phenanthroline-based ligands can be used as building blocks. nih.gov A homogeneous Ni-phenanthroline catalyst was successfully immobilized within the cavities of a ZIF-8 MOF. nih.gov The resulting heterogeneous catalyst showed higher activity and selectivity in the synthesis of benzimidazoles compared to its homogeneous counterpart, attributed to the nanoconfined environment. nih.gov

Inorganic Supports: Zeolites and nanomagnetic iron oxides are other effective supports. researchgate.netrsc.orgresearchgate.net A palladium-phenanthroline complex encaged in Y zeolite was an efficient and highly recyclable catalyst for aminocarbonylation. researchgate.net Similarly, a copper-bistriazolyl-phenanthroline complex immobilized on nano-magnetic Fe3O4 provided a "green" catalyst that could be easily recovered using an external magnet. rsc.org

Surface Grafting: Phenanthroline can be covalently attached to surfaces, such as gold electrodes. nih.gov These modified surfaces can then complex with metal ions from a solution to generate an immobilized catalyst for applications like the oxygen reduction reaction. nih.govtue.nl

These heterogenization strategies lead to more sustainable catalytic processes by enabling catalyst recycling, reducing metal contamination in the products, and often enhancing catalyst stability. rsc.orgoaepublish.com The table below illustrates the reusability of a heterogenized palladium-phenanthroline catalyst.

Recyclability of a Heterogenized Pd@Phen-POP Catalyst in Alkoxycarbonylation acs.org

CycleYield (%)
198
298
397
496
595

Sensing and Chemo/biosensing Applications

Design Principles for Phenanthroline-Based Chemosensors

The design of chemosensors based on the 1,10-phenanthroline (B135089) framework revolves around the principle of signal transduction upon analyte binding. rsc.org The phenanthroline unit typically serves as the recognition site (receptor) for the target analyte, most commonly a metal ion, due to the presence of two suitably positioned nitrogen atoms. researchgate.netlifesensors.com This binding event is then translated into a measurable optical or electrochemical signal.

Key design principles include:

Receptor-Signal Transduction: The core of the sensor consists of a receptor unit (the phenanthroline moiety) covalently linked to a signaling unit (a fluorophore or chromophore). In many cases, the phenanthroline itself acts as both. The interaction with an analyte perturbs the electronic structure of the phenanthroline system, leading to changes in its photophysical properties, such as absorption or fluorescence intensity. rsc.org

Functionalization: The strategic placement of substituents on the phenanthroline ring is a critical design element. rsc.org For instance, the introduction of the 4-methoxyphenyl (B3050149) group in 2-(4-Methoxyphenyl)-1,10-phenanthroline can modulate the ligand's electron density, which in turn affects its binding affinity and the photophysical response upon complexation. uai.cl

Pre-organization: The geometry of the phenanthroline ligand can be designed to pre-organize the binding site for a specific ion, thereby enhancing selectivity. The rigid structure of phenanthroline contributes to this pre-organization. researchgate.net

Detection of Cationic Species

The strong coordination capability of the nitrogen atoms in the 1,10-phenanthroline ring makes its derivatives, including this compound, excellent candidates for the detection of various metal cations.

Phenanthroline-based sensors have been extensively studied for the detection of transition metal ions, which are of significant environmental and biological concern. nih.gov The interaction of these ions with the phenanthroline ligand often leads to a significant change in the fluorescence or color of the solution.

Copper(II) Detection: Copper(II) ions are known to quench the fluorescence of many fluorophores through mechanisms like photo-induced electron transfer (PET). digitellinc.com Phenanthroline derivatives can act as highly selective and sensitive "turn-off" fluorescent sensors for Cu(II). digitellinc.comescholarship.org For example, a dibenzo[b,j] mdpi.comresearchgate.netphenanthroline (DBPhen) scaffold has been reported as a colorimetric sensor for Cu(II), with the solution changing from yellow to purple upon addition of Cu(II), and a detection limit as low as 0.14 μM. mdpi.com

Zinc(II) and Cadmium(II) Detection: Zinc(II) and Cadmium(II) are d¹⁰ metal ions that are not redox-active and often lead to fluorescence enhancement upon complexation by inhibiting PET and promoting the rigidity of the sensor molecule. This "turn-on" response is highly desirable for sensing applications. A terphenyl-phenanthroline conjugate has demonstrated highly selective 'Off-On' fluorescence signaling for Zn(II) ions. nih.gov Similarly, phenanthroline derivatives have been employed in the development of sensors for Cd(II). researchgate.netnih.goveeer.org

Below is a table summarizing the performance of some phenanthroline-based sensors for transition metal ions.

Sensor DerivativeTarget IonSensing PrincipleLimit of Detection (LOD)Solvent
Dibenzo[b,j] mdpi.comresearchgate.netphenanthrolineCu(II)Colorimetric0.14 μMAqueous solution
Terphenyl-phenanthroline conjugateZn(II)'Off-On' FluorescenceNot specifiedTHF
Rhodamine derivative with phenanthrolineCu(II)"On-off" ratiometricNot specifiedPBS:EtOH
Phenanthroline-benzothiazoleHg(II)FluorescenceNot specifiedNot specified

This table presents data for phenanthroline derivatives to illustrate the general capabilities of this class of compounds.

While phenanthroline itself does not bind strongly to alkali metal ions, appropriate structural modifications can induce selectivity for these ions. The introduction of substituents at the 2- and 9-positions can create a cavity size that is suitable for smaller alkali metal ions like Lithium(I). 2,9-disubstituted 1,10-phenanthroline derivatives have been shown to be selective for Li+. datapdf.comrsc.org These sensors often exhibit fluorescence enhancement upon Li+ complexation. datapdf.com For instance, increasing the aromatic nature of the phenanthroline core, coupled with butyl substituents, has yielded a fluorescent sensor that visibly changes color upon binding with Li+. datapdf.com

Detection of Anionic Species

The detection of anions using phenanthroline derivatives is also possible, though it requires further modification of the sensor molecule. Since the electron-rich phenanthroline ring is not inherently suited for anion binding, a common strategy is to introduce a hydrogen-bond donor group, such as an imidazole (B134444) N-H, which can interact with basic anions. researchgate.net The acidity of this N-H proton can be tuned by the electronic properties of the attached phenanthroline scaffold. For example, 2-(2-methoxyphenyl)-1H-imidazo[4,5-f] mdpi.comresearchgate.netphenanthroline did not show significant fluorescent changes with anions, but upon complexation with a Ru(bipy)₂²⁺ unit, the acidity of the N-H was enhanced, enabling the detection of acetate (B1210297) ions. researchgate.net

Sensing Mechanisms: Metal Chelating Enhanced Fluorescence (CHEF) and Deprotonation

The signaling mechanisms of phenanthroline-based sensors are primarily based on photophysical processes that are modulated by the analyte.

Metal Chelating Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" fluorescent sensors. In the free ligand, a photo-induced electron transfer (PET) process from an electron-rich part of the molecule to the fluorophore can quench the fluorescence. Upon binding of a metal ion, the energy of the frontier molecular orbitals of the electron-donating group is lowered, which inhibits the PET process and restores the fluorescence of the fluorophore. This chelation-enhanced fluorescence is a powerful tool for detecting metal ions like Zn(II) and Cd(II). lifesensors.com

Deprotonation: This mechanism is often employed for the detection of basic anions or for pH sensing. researchgate.net In this design, the sensor molecule contains an acidic proton (e.g., from an imidazole or phenol (B47542) group). In the presence of a basic anion like fluoride (B91410) or acetate, this proton is abstracted. researchgate.net This deprotonation event alters the electronic structure of the molecule, leading to a change in its absorption and emission properties, which can be observed as a color change or fluorescence quenching/enhancement. researchgate.netresearchgate.net

Selectivity and Sensitivity Enhancement via Structural Modification

The selectivity and sensitivity of phenanthroline-based chemosensors can be fine-tuned through systematic structural modifications.

Steric and Electronic Effects: The introduction of different substituents at various positions on the phenanthroline ring can alter both the steric environment around the binding site and the electronic properties of the ligand. uai.cl For example, bulky groups at the 2- and 9-positions can prevent the coordination of larger ions, thereby enhancing selectivity for smaller ions. rsc.org The electron-donating or -withdrawing nature of the substituent can also influence the binding affinity and the photophysical response. The methoxy (B1213986) group in this compound, being an electron-donating group, can be expected to increase the electron density on the phenanthroline ring, potentially affecting its coordination properties and fluorescence quantum yield.

Extending Conjugation: Extending the π-conjugated system of the phenanthroline core can shift the absorption and emission wavelengths to the visible region, which is advantageous for colorimetric sensing. datapdf.com

Introduction of Additional Binding Sites: To improve selectivity for a specific analyte, additional recognition sites can be incorporated into the sensor molecule. This can create a unique binding pocket that is complementary to the target ion in terms of size, geometry, and coordination preference.

By carefully tailoring the molecular structure, it is possible to develop highly selective and sensitive chemosensors based on the this compound scaffold for a wide range of applications in environmental monitoring, chemical analysis, and biological imaging.

Tuning Photophysical Properties for Optimized Sensing

The efficacy of this compound and its derivatives as chemo/biosensors is intrinsically linked to their photophysical properties. Strategic modifications to the molecular structure and the surrounding chemical environment can tune these properties, such as absorption and emission wavelengths, quantum yield, and excited-state lifetimes, to optimize their sensing performance. This tuning allows for the development of sensors with enhanced sensitivity, selectivity, and signal-to-noise ratios for specific analytes.

The primary strategies for modulating the photophysical characteristics of phenanthroline-based sensors involve chemical derivatization and the influence of the solvent environment. nih.govresearchgate.net

Chemical Derivatization:

Alterations to the core structure of this compound through the introduction of various functional groups are a powerful method for tuning its electronic and, consequently, its photophysical properties. The methoxy group (-OCH3) on the phenyl ring is an electron-donating group (EDG) that influences the intramolecular charge transfer (ICT) characteristics of the molecule. nih.govresearchgate.net Further substitutions on the phenanthroline or phenyl rings can refine these properties.

Electron-Donating and Electron-Withdrawing Groups: The introduction of additional electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to predictable shifts in the absorption and emission spectra. researchgate.net EDGs generally cause a bathochromic (red) shift, moving the spectra to longer wavelengths, while EWGs typically induce a hypsochromic (blue) shift to shorter wavelengths. researchgate.net This principle allows for the design of sensors that operate in specific regions of the electromagnetic spectrum, which can be crucial for avoiding background interference in complex biological or environmental samples.

Table 1: Predicted Spectral Shifts in Derivatives of this compound with Additional Substituents

Substituent Position Substituent Type Predicted Effect on Absorption/Emission Rationale
Phenyl Ring (ortho/para to -OCH3) Electron-Donating (e.g., -CH3, -NH2) Bathochromic Shift (Red Shift) Enhanced intramolecular charge transfer
Phenyl Ring (meta to -OCH3) Electron-Withdrawing (e.g., -NO2, -CN) Hypsochromic Shift (Blue Shift) Reduced intramolecular charge transfer
Phenanthroline Ring Electron-Withdrawing (e.g., -F, -Cl) Hypsochromic Shift (Blue Shift) Stabilization of the ground state

This table is illustrative and based on established principles of photophysics for aromatic compounds.

Solvent Effects (Solvatochromism):

The polarity of the solvent can significantly influence the photophysical properties of this compound, a phenomenon known as solvatochromism. In polar solvents, molecules with significant intramolecular charge transfer character in their excited state are stabilized, often leading to a red shift in the emission spectrum. nih.gov This property can be exploited in sensing applications where the binding of an analyte alters the local polarity around the sensor molecule.

A study on a related compound, 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f] nih.govmdpi.comphenanthroline, demonstrated the effect of solvent polarity on its absorption and fluorescence bands. nih.gov Similar behavior can be anticipated for this compound.

Table 2: Anticipated Solvent Effects on the Photophysical Properties of this compound

Solvent Polarity Predicted Emission Maximum (λem) Rationale
Dioxane Non-polar Shorter Wavelength Less stabilization of the excited state
Dichloromethane Moderately Polar Intermediate Wavelength Moderate stabilization of the excited state
Acetonitrile Polar Longer Wavelength Significant stabilization of the charge-transfer excited state

This table illustrates the expected trend based on the principles of solvatochromism for similar compounds.

Interaction with Analytes:

The most direct application of tuned photophysical properties is in the detection of analytes, particularly metal ions. The 1,10-phenanthroline moiety is an excellent chelating agent for many metal ions. nih.gov Upon coordination with a metal ion, the electronic structure of the molecule is perturbed, leading to observable changes in its fluorescence. researchgate.netnih.gov

Fluorescence Quenching: Paramagnetic metal ions such as Cu2+, Co2+, and Ni2+ often quench the fluorescence of phenanthroline-based sensors. researchgate.net This "turn-off" sensing mechanism is due to processes like photoinduced electron transfer (PET) from the excited fluorophore to the metal ion. nih.gov

Fluorescence Enhancement: In contrast, coordination with some metal ions, notably Zn2+, can lead to fluorescence enhancement. researchgate.net This "turn-on" response can occur due to the inhibition of PET processes that would otherwise quench fluorescence in the free ligand, or through chelation-enhanced fluorescence (CHEF) effects that increase the rigidity of the molecule and reduce non-radiative decay pathways.

Table 3: Common Responses of Phenanthroline-Based Sensors to Metal Ions

Metal Ion Typical Sensing Response Underlying Mechanism
Zn2+ Fluorescence Enhancement ("Turn-on") Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET
Cu2+ Fluorescence Quenching ("Turn-off") Photoinduced Electron Transfer (PET), Paramagnetic Quenching
Fe2+/Fe3+ Fluorescence Quenching ("Turn-off") Photoinduced Electron Transfer (PET)
Hg2+ Fluorescence Quenching ("Turn-off") Heavy Atom Effect, PET

By understanding and applying these tuning principles, researchers can rationally design and optimize sensors based on this compound for specific applications, achieving the desired sensitivity, selectivity, and optical response for the target analyte.

Applications in Materials Science and Optoelectronics

Luminescent Materials and Coordination Polymers

The 1,10-phenanthroline (B135089) (phen) moiety is a well-established building block for luminescent materials and coordination polymers. When functionalized, as in 2-(4-methoxyphenyl)-1,10-phenanthroline, it can act as an "antenna" ligand, absorbing light and transferring the energy to a coordinated metal center, which then emits light of a characteristic wavelength. This property is central to the development of novel light-emitting materials.

Coordination polymers constructed with phenanthroline derivatives and various metal ions, such as cadmium(II) and lanthanide(III), have been synthesized and characterized. For instance, the incorporation of 2-(2-thienyl)imidazo[4,5-f]1,10-phenanthroline (a related phenanthroline derivative) with isophthalate (B1238265) and Cd(II) or La(III) ions results in ribbon-like structures that self-assemble into three-dimensional supramolecular networks through π–π stacking and hydrogen bonding interactions. researchgate.net These materials often exhibit solid-state fluorescence, with the emission properties influenced by the nature of the metal ion and the supramolecular architecture. researchgate.net

Ruthenium(II) complexes containing hydroxylated phenanthroline ligands have shown intense luminescence with high quantum efficiencies. For example, a complex with 2-hydroxy-1,10-phenanthroline displayed a quantum efficiency of 19.4% in solution, a significant value for ruthenate(II) diimine complexes. rsc.org The introduction of substituents like the hydroxyl or methoxyphenyl group on the phenanthroline ring can significantly modulate the photoluminescent behavior of the resulting metal complexes. rsc.org Similarly, copper(I) iodide complexes with 2,9-dimethyl-1,10-phenanthroline exhibit intense orange photoluminescence in the solid state, with emission properties that are orders of magnitude higher than analogous complexes with unsubstituted 1,10-phenanthroline. plu.mx

The table below summarizes the luminescent properties of some representative phenanthroline-based coordination compounds.

Compound/Complex TypeMetal IonKey Ligand FeaturesEmission CharacteristicsReference
[Cd(TIP)(1,3-bdc)]nCd(II)2-(2-thienyl)imidazo[4,5-f]1,10-phenSolid-state fluorescence researchgate.net
{[La(TIP)(1,3-bdc)1.5] · 0.2H2O}nLa(III)2-(2-thienyl)imidazo[4,5-f]1,10-phenSolid-state fluorescence researchgate.net
fac-(PPh4)[RuII(phenOH)(PPh3)(CN)3]Ru(II)2-hydroxy-1,10-phenanthrolineIntense emission, Quantum Yield (Φem) = 19.4% in solution rsc.org
[CuI(dmp)PPh3]Cu(I)2,9-dimethyl-1,10-phenanthrolineIntense orange photoluminescence in solid state (λem ≈ 590 nm) plu.mx

Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Phenanthroline derivatives are valuable components in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices. Their electron-deficient nature makes them suitable for use as electron-transporting and hole-blocking materials, while their ability to form luminescent complexes is exploited in the emissive layer of OLEDs.

Phenanthro[9,10-d]imidazole derivatives, which incorporate a phenanthroline core, have been developed as efficient deep-blue emitters for OLEDs. researchgate.net These materials can exhibit aggregation-induced emission (AIE) and bipolar transporting properties, which are beneficial for device performance. researchgate.net For example, a non-doped OLED device utilizing a phenanthro[9,10-d]imidazole-based emitter achieved a maximum external quantum efficiency (EQE) of 3.69% with low-efficiency roll-off. researchgate.net

Furthermore, phenanthroline-fused phenazine (B1670421) compounds have been patented for use in various layers of an OLED, including the emissive layer, electron transport layer, and hole-blocking layer. google.com A compound synthesized from 5,6-diamino-1,10-phenanthroline (B61705) and 4,4′-dimethoxybenzil demonstrated blue-green emission in the solid state and a high thermal decomposition temperature of 495°C, indicating its potential for stable OLED applications. google.com

Copper(I) complexes with phenanthroline derivative ligands have also been investigated for their electroluminescent properties. These complexes can exhibit broadband emission and have been explored for their oxygen-sensing capabilities when encapsulated in mesoporous silica, which is relevant for the stability and lifetime of electronic devices. lsu.edu

The following table presents key performance data for selected OLEDs incorporating phenanthroline-based materials.

Device Structure/Emissive MaterialRole of Phenanthroline DerivativeEmission ColorMaximum External Quantum Efficiency (EQE)Commission Internationale de l'Eclairage (CIE) Coordinates (x, y)Reference
Non-doped device with mTPE-DPIEmitterDeep-Blue3.69%Not Specified researchgate.net
Non-doped device with TP-C-TPBEmitterUltra-Deep-Blue4.02%(0.154, 0.042) researchgate.net
Non-doped device with TPA-C-TPAEmitterDeep-Blue4.83%(0.147, 0.077) researchgate.net
Device with phenanthroline-fused phenazine (from 4,4'-dimethoxybenzil)EmitterBlue-GreenNot SpecifiedNot Specified google.com

Photosensitive Materials and Photocatalytic Systems

The photoredox properties of metal complexes containing this compound and related ligands make them suitable for use as photosensitive materials and in photocatalytic systems. These complexes can absorb light and initiate electron transfer processes, driving various chemical reactions.

Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have been synthesized and used in organic photocatalysis. rsc.org These complexes have shown high efficiency in reactions proceeding through an electron transfer mechanism. For instance, in the oxidation of 4-methoxythioanisole, a turnover number (TON) as high as 1,000,000 was achieved, which is among the highest reported for such photocatalysts. rsc.org The position of the substituent on the phenanthroline ring was found to be crucial for the photocatalytic activity. rsc.org

Copper(I) phenanthroline complexes are also emerging as promising photocatalysts. uni-regensburg.de They are being investigated for their ability to catalyze a range of organic transformations upon visible light irradiation. The photocatalytic cycle often involves the excited state of the copper complex acting as a potent oxidant or reductant.

Furthermore, phenanthroline-decorated covalent organic frameworks (COFs) have been developed as metal-free heterogeneous photocatalysts. A pyrenetetrayl/phenanthroline-based one-dimensional COF has demonstrated the ability to efficiently convert molecular oxygen into reactive oxygen species (¹O₂ and O₂˙⁻) under visible light. rsc.org This photocatalytic activity was successfully applied to the functionalization of indoles and the oxidative coupling of thiols. rsc.org

Applications in Dye-Sensitized Solar Cells (DSSCs)

Ruthenium complexes containing ligands such as this compound can be designed to have strong metal-to-ligand charge transfer (MLCT) bands in the visible region, which is essential for efficient light harvesting. researchgate.net Modifications to the phenanthroline ligand, such as the introduction of fluoro or methoxy (B1213986) groups, can tune the electronic properties of the complex, thereby influencing the device performance. rsc.org For example, a ruthenium sensitizer (B1316253) with a fluoro-substituted imidazo[4,5-f] rsc.orgsciopen.comphenanthroline ligand achieved a conversion efficiency of 7.28%, which was comparable to the standard N719 dye. rsc.org

In addition to ruthenium, copper complexes with phenanthroline derivatives have been explored as hole-transport materials (HTMs) in solid-state DSSCs. researchgate.net A solid-state DSSC using a bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) complex as the HTM achieved a power conversion efficiency of 8.2% with an open-circuit potential greater than 1.0 V. researchgate.net This demonstrates the potential of phenanthroline-based copper complexes to replace the commonly used liquid electrolytes in DSSCs, thereby improving device stability. researchgate.net

The table below summarizes the performance of some DSSCs employing phenanthroline-based complexes.

DSSC TypeSensitizer/Hole-Transport MaterialKey LigandPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Reference
Liquid Electrolyte[Ru(H₂dcbpy)(LF)(NCS)₂]2-(4-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgsciopen.comphenanthroline7.28%Not SpecifiedNot Specified rsc.org
Solid-StateLEG4 dye with bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) as HTM2,9-dimethyl-1,10-phenanthroline8.2%> 1.0 VNot Specified researchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid and chelating nature of the 1,10-phenanthroline unit makes it a valuable building block for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). sciopen.comsciopen.com These materials are of great interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis. sciopen.comsciopen.com

Phenanthroline-decorated COFs have been synthesized and utilized as metal-free catalysts. For example, a phenanthroline-containing COF has been shown to catalyze the synthesis of 2-aminobenzothiazoles in water at room temperature with excellent yields. researchgate.net The catalyst was found to be stable and could be reused multiple times without a significant loss of activity. researchgate.net In another study, a one-dimensional phenanthroline-based COF was developed for metal-free photocatalytic organic conversions, demonstrating the versatility of these materials. rsc.org

In the realm of MOFs, phenanthroline and its derivatives can be incorporated as ligands to coordinate with metal ions, forming extended porous networks. researchgate.net The combination of metal-ligand coordination and dynamic covalent chemistry offers a strategy for the synthesis of novel 3D woven COFs, where bisphenanthroline derivatives can be used as building blocks. sciopen.com The integration of MOF and COF chemistries can lead to new porous materials with inherited advantages from both classes of materials. sciopen.comsciopen.com

Supramolecular Assembly and Mechanically Interlocked Architectures

The strong coordinating ability of the 1,10-phenanthroline moiety, particularly with copper(I) ions, is a cornerstone in the field of supramolecular chemistry for the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. nih.gov When two phenanthroline ligands coordinate to a copper(I) ion, they form a stable tetrahedral complex, which can act as a template for the synthesis of these intricate architectures. nih.gov

The general strategy involves threading a linear molecule (the axle) containing a phenanthroline unit through a macrocycle, also containing a phenanthroline unit. The addition of a copper(I) salt templates the formation of the desired threaded structure, which is then permanently locked by the addition of bulky stopper groups to the ends of the axle, forming a rotaxane. nih.gov This template-directed synthesis has been refined to produce a wide variety of rotaxanes and catenanes with high efficiency. nih.gov

The resulting supramolecular assemblies are not merely structural curiosities; they have potential applications in molecular machines, sensors, and responsive materials. The relative motion of the components in these interlocked molecules can be controlled by external stimuli, leading to changes in the physical or chemical properties of the system.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. wikipedia.org These materials are crucial for a range of photonic and optoelectronic technologies, including frequency conversion, optical switching, and data storage. researchgate.netbohrium.comstanford.edujhuapl.edu Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties.

Functionalization and Derivatization Strategies for Advanced Phenanthroline Ligands

Comprehensive Functionalization of the Phenanthroline Ring System

The 1,10-phenanthroline (B135089) (phen) core is a robust and versatile platform for the design of polyfunctional ligands, offering eight distinct positions for the attachment of functional groups. nih.govnih.gov The specific reactivity of each pair of carbon atoms— nih.govmdpi.com, acs.orgnih.gov, mdpi.comnih.gov, and acs.orgresearchgate.net—allows for the stepwise and selective introduction of various substituents, leading to a diverse array of tailored ligands. nih.govnih.gov

Starting with 2-(4-Methoxyphenyl)-1,10-phenanthroline, the remaining positions on the phenanthroline ring are amenable to a range of functionalization strategies. One of the most powerful techniques is direct C-H functionalization, which allows for the introduction of new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. For instance, metal- and light-free dicarbamoylation reactions have been developed to install primary, secondary, and tertiary amides at the 2- and 9-positions of the phenanthroline scaffold. While the 2-position is already occupied in the target compound, this methodology could potentially be adapted to functionalize the 9-position.

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are also widely employed for the functionalization of phenanthrolines. nih.gov These reactions typically require the pre-installation of a halogen atom (e.g., bromine or chlorine) at the desired position on the phenanthroline ring. For this compound, halogenation can be directed to specific positions, which can then serve as handles for the introduction of a wide variety of aryl, alkynyl, or other organic moieties. A significant challenge in transition-metal-catalyzed cross-coupling reactions is the potential for the phenanthroline substrate to act as a chelating ligand, which can deactivate the catalyst. nih.gov Careful selection of reaction conditions and catalysts is therefore crucial for successful implementation.

Furthermore, oxidative C–H/C–H cross-coupling presents a concise method for the arylation of phenanthroline derivatives, offering a direct route to poly-aryl substituted phenanthrolines. This approach avoids the need for pre-halogenation, enhancing the atom economy of the synthetic route.

Rational Design of Phenanthroline Derivatives with Tunable Electronic Properties

Electron-Donating and Electron-Withdrawing Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenanthroline backbone of this compound can significantly modulate its electronic structure. The existing 4-methoxyphenyl (B3050149) group at the 2-position is an electron-donating substituent. The addition of further EDGs, such as alkyl or alkoxy groups, at other positions would increase the electron density on the phenanthroline ring, enhancing its basicity and electron-donating ability towards a coordinated metal center. Conversely, the incorporation of EWGs, such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups, will decrease the electron density of the phenanthroline core.

This tuning of electronic properties has profound effects on the resulting metal complexes. For instance, in the context of luminescent metal complexes, the energy levels of the ligand-centered and metal-to-ligand charge transfer (MLCT) excited states can be precisely controlled. Theoretical studies on europium(III) complexes with substituted 1,10-phenanthrolines have shown that the energy difference between the singlet and triplet excited states of the ligand (ΔE_ISC) increases with EDGs and decreases with EWGs. This, in turn, affects the efficiency of intersystem crossing and the subsequent energy transfer to the metal ion, thereby influencing the luminescence quantum yield.

The table below illustrates the conceptual effect of different substituents on the electronic properties of a generic 2-aryl-1,10-phenanthroline framework.

Substituent PositionSubstituent TypeExpected Effect on Electron Density of Phenanthroline RingConsequence for Metal Complex Properties
4,7Electron-Donating (e.g., -OCH₃)IncreaseEnhanced ligand-to-metal charge transfer
4,7Electron-Withdrawing (e.g., -Cl)DecreaseStabilized metal-centered orbitals
5,6Electron-Donating (e.g., -CH₃)Moderate IncreaseFine-tuning of redox potentials
5,6Electron-Withdrawing (e.g., -NO₂)Significant DecreaseEnhanced photo-stability in some cases

Steric and Electronic Effects on Reactivity and Properties

Beyond purely electronic effects, the steric bulk of substituents plays a crucial role in dictating the geometry of the resulting metal complexes and their reactivity. For instance, bulky substituents at the 2- and 9-positions of the phenanthroline ring can create significant steric hindrance around the metal center. This can enforce a distorted coordination geometry, which can have a dramatic impact on the photophysical properties of the complex, such as suppressing non-radiative decay pathways and enhancing luminescence.

The interplay between steric and electronic effects is critical in the rational design of functional molecules. For example, in the development of catalysts, the electronic nature of the substituents on the phenanthroline ligand can influence the catalytic activity by modulating the electron density at the metal center. Simultaneously, the steric environment created by these substituents can control the access of substrates to the active site, thereby influencing the selectivity of the catalytic reaction.

The reactivity of the this compound molecule itself is also influenced by these factors. The introduction of bulky groups can shield certain positions from attack, directing further functionalization to less hindered sites. The electronic nature of the substituents will also dictate the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the phenanthroline ring.

Hybrid Ligand Design Incorporating this compound

The this compound unit is an excellent building block for the construction of more complex, multidentate hybrid ligands. By incorporating other coordinating moieties, ligands with unique coordination preferences and functionalities can be designed for applications in areas such as catalysis, sensing, and materials science.

One common strategy for creating hybrid ligands is to introduce additional donor groups at various positions on the phenanthroline ring. For example, functional groups containing nitrogen, oxygen, or sulfur donor atoms can be appended to create ligands that can bind to a single metal center in a tridentate or tetradentate fashion, or bridge multiple metal centers to form polynuclear complexes.

A particularly versatile approach involves the synthesis of imidazo[4,5-f] nih.govchalmers.sephenanthroline derivatives. These can be prepared from 1,10-phenanthroline-5,6-dione, which itself can be synthesized from 1,10-phenanthroline. By reacting the dione (B5365651) with an appropriate aldehyde, a wide variety of substituents can be introduced at the 2-position of the imidazole (B134444) ring. If this compound were to be converted to its corresponding 5,6-dione, a subsequent reaction could install another functional group, leading to a hybrid ligand with distinct electronic and steric properties.

Another strategy involves the direct connection of other heterocyclic rings to the phenanthroline backbone. For instance, pyridyl or quinolyl groups can be attached via cross-coupling reactions to create ligands with extended π-systems and multiple coordination sites. The synthesis of 2-aryl-1,10-phenanthroline-based binuclear Ru(II), Ir(III), and Re(I) complexes highlights the utility of these extended ligand systems in the development of therapeutic agents.

The design of such hybrid ligands allows for the creation of intricate coordination environments. For example, a ligand could be designed to have both a hard and a soft donor site, enabling the selective coordination of different metal ions or the stabilization of unusual oxidation states. The rigid and planar nature of the phenanthroline unit provides a stable scaffold upon which these additional functionalities can be precisely positioned.

Integration into Supramolecular Host-Guest Systems

The planar, aromatic structure of this compound makes it an ideal component for the construction of supramolecular host-guest systems. These systems are held together by non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. The ability to form well-defined, self-assembled structures is at the heart of many advanced materials and molecular devices.

Furthermore, this compound can itself act as a building block for the construction of larger, self-assembled supramolecular architectures. For example, metal-coordination-driven self-assembly can be used to create discrete molecular cages, polygons, or extended coordination polymers. In these systems, the phenanthroline unit directs the geometry of the final assembly through its defined coordination vectors, while the 4-methoxyphenyl groups can be used to control the solubility of the assembly and to introduce further non-covalent interactions that can influence the packing of the molecules in the solid state.

The integration of this compound into host-guest systems can lead to the development of responsive materials. For example, the binding of a specific guest molecule to a phenanthroline-containing receptor could trigger a change in the fluorescence or a catalytic activity of a coordinated metal center, forming the basis of a chemical sensor. The rich non-covalent chemistry of the phenanthroline scaffold provides a powerful toolkit for the bottom-up construction of complex and functional supramolecular systems.

Future Perspectives and Emerging Research Avenues

Development of Novel Polyfunctional Ligands and Materials

The 1,10-phenanthroline (B135089) (phen) framework is a highly adaptable platform for designing complex molecules with tailored functionalities. nih.gov Its polyaromatic structure provides rigidity and robustness, making it an ideal building block for polyfunctional arrays. nih.gov The introduction of the 4-methoxyphenyl (B3050149) substituent is a primary functionalization, but the phenanthroline core offers seven other positions where additional groups can be attached to create non-symmetrical systems with immense versatility. nih.gov

Future research will likely focus on synthesizing new derivatives of 2-(4-methoxyphenyl)-1,10-phenanthroline that incorporate other functional moieties. These could include:

Additional coordinating sites: To create ligands capable of binding multiple metal centers, leading to the formation of heterobimetallic complexes with unique catalytic or photophysical properties.

Chromophores or fluorophores: To develop sensitive and selective chemosensors for detecting specific metal ions or anions. rsc.orgchemicalbook.com The perturbation in the energy levels of the highly conjugated phenanthroline system upon substitution can lead to measurable changes in UV-vis and fluorescence properties, which is the basis for sensing. rsc.org

Biologically active groups: To enhance the potential of the molecule in drug design, for instance, by improving its ability to interact with biological targets like DNA. chim.itnih.gov

The development of these polyfunctional ligands is a stepping stone to creating advanced materials. The introduction of a second ligand into a multi-component complex can increase its stability and may result in materials with novel structures and properties. alfachemic.com For example, this compound and its future derivatives can be used as building blocks for metal-organic frameworks (MOFs). chemicalbook.com These materials possess specific structures that could have applications in gas storage, separation, and catalysis. chemicalbook.com

Research DirectionPotential OutcomeKey Feature of this compound
Synthesis of Polyfunctional Ligands Creation of molecules with multiple, distinct functionalities (e.g., binding, sensing, biological activity).The versatile 1,10-phenanthroline backbone allows for further substitution at multiple positions. nih.gov
Development of Advanced Materials Formation of Metal-Organic Frameworks (MOFs), supramolecular architectures, and photosensitive materials. nih.govchemicalbook.comStrong coordinating ability and rigid, planar structure facilitate the construction of stable, ordered materials. alfachemic.com
Creation of Heterobimetallic Complexes Materials with novel catalytic, electronic, or magnetic properties.Ability to be functionalized with additional coordinating groups to bind different metal ions.

Exploration of New Application Domains

The inherent properties of the 1,10-phenanthroline core, enhanced by the methoxyphenyl substituent, suggest that this compound could be applied in several emerging fields. While phenanthroline derivatives are already known for their roles in catalysis and analysis, future research is set to explore more advanced applications. chim.it

Key emerging application domains include:

Chemosensors: Derivatization of the phenanthroline ring allows for the creation of a library of compounds that can act as sensors for specific cations and anions relevant to biological and environmental systems. rsc.org The methoxyphenyl group can help tune the electronic properties to achieve desired selectivity and sensitivity.

Biomedical Applications: Phenanthroline complexes have been investigated for their ability to bind and cleave DNA, making them templates for inorganic drug design. chim.itnih.gov The complex [Cu(o-phen)2]+, for instance, can initiate DNA scission. chim.it Derivatives of this compound could be developed as anticancer or antibacterial agents. chemicalbook.comnih.gov Platinum complexes incorporating phenanthroline ligands have shown promising cytotoxicity against cancer cell lines. researchgate.net

Photochemistry and Materials Science: In the field of materials science, 1,10-phenanthroline is used to prepare photosensitive materials and MOFs. chemicalbook.com As an excellent photosensitizer, it has potential applications in photocatalysis and photoluminescence. chemicalbook.com Substituted phenanthrolines have been used as sensitizers in dye-sensitized solar cells, highlighting another potential avenue for this compound. nih.gov

Application DomainPotential Role of this compoundScientific Basis
Chemosensing Selective detection of environmental or biological analytes (cations/anions).The conjugated system's photophysical properties are sensitive to binding events, leading to a detectable signal. rsc.org
Drug Development Anticancer agents, antibacterial compounds, chemical nucleases.The planar phenanthroline structure can intercalate with DNA, and its metal complexes can induce DNA cleavage. chim.itnih.govresearchgate.net
Photocatalysis Acting as a photosensitizer in chemical reactions.The compound can form a strong MLCT (Metal-to-Ligand Charge Transfer) transition state after absorbing light. chemicalbook.comalfachemic.com
Advanced Materials Ligand for dye-sensitized solar cells (DSSCs) or organic light-emitting diodes (OLEDs).Excellent coordination ability, photothermal stability, and tunable electronic properties. nih.govalfachemic.com

Advances in Computational Design for Tailored Properties

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the synthesis of new functional materials. For ligands based on 1,10-phenanthroline, computational studies can provide deep insights into how structural modifications influence their behavior.

Future research will increasingly rely on computational methods to:

Predict Coordination Geometry: DFT (Density Functional Theory) and other methods can model how this compound and its derivatives will bind to different metal ions. This helps in designing complexes with specific geometries and, consequently, specific catalytic or photophysical properties.

Tune Electronic and Photophysical Properties: The effect of adding or modifying substituent groups on the phenanthroline ring can be simulated to predict changes in the molecule's absorption and emission spectra. rsc.org This is crucial for designing tailored fluorophores for sensing applications or photosensitizers for solar cells.

Model Interactions with Biological Targets: Computational docking studies can predict how a ligand or its metal complex will interact with biological macromolecules like DNA or proteins. chim.it This allows for the rational design of more effective and selective therapeutic agents by optimizing interactions with the target site, such as the minor groove of DNA. chim.itnih.gov A computational study of related systems revealed that steric factors can control the distortion and binding of the ligand, an insight crucial for rational design. rsc.org

Green Chemistry Approaches in Phenanthroline Synthesis and Application

In line with the growing importance of sustainability, future research will emphasize the development of environmentally benign methods for the synthesis and application of this compound. researchgate.net Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netugm.ac.id

Key green chemistry avenues include:

Greener Synthetic Routes: Traditional methods for synthesizing 1,10-phenanthroline derivatives can involve harsh conditions and hazardous solvents. tandfonline.com Newer methods focus on solvent-free reactions or the use of greener solvents like supercritical CO2 or water. tandfonline.comnih.gov Microwave-assisted synthesis has emerged as a superior alternative, offering significantly reduced reaction times, high yields, and environmental compatibility. tandfonline.com One study demonstrated that microwave irradiation in the absence of a solvent or catalyst was an effective and green method for preparing phenanthroline derivatives. tandfonline.com

Catalyst Development: The compound itself can be used as a ligand in green catalytic systems. For example, a copper complex with a modified phenanthroline ligand, immobilized on a magnetic nanoparticle support, was used as a recyclable catalyst for synthesizing imidazoles. nih.gov This approach combines the high efficiency of the catalyst with easy, magnetic separation and reuse for at least eight cycles without significant loss of activity. nih.gov

Energy-Efficient Processes: Solvent-free synthesis not only reduces waste but also simplifies work-up procedures and lowers energy consumption. tandfonline.com For example, a solvent-free reduction of a precursor aldehyde followed by treatment with PBr3 and subsequent reaction with 1,10-phenanthroline has been reported as a green route to similar compounds. researchgate.netugm.ac.id

Green Chemistry ApproachDescriptionAdvantages
Microwave-Assisted Synthesis Using microwave irradiation to heat the reaction mixture, often without a solvent. tandfonline.comReduced reaction time, high yields, energy efficiency, environmental compatibility. tandfonline.com
Solvent-Free Reactions Conducting synthesis by mixing solid reactants, sometimes with grinding or heating. researchgate.netugm.ac.idEliminates hazardous organic solvents, simplifies purification, reduces waste. tandfonline.com
Immobilized Catalysts Attaching a phenanthroline-metal complex to a solid support (e.g., magnetic nanoparticles). nih.govEasy separation and recovery of the catalyst, enabling multiple reuse cycles and minimizing metal leaching. nih.gov

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 2-(4-Methoxyphenyl)-1,10-phenanthroline, and how does reaction stoichiometry affect yield?

  • Methodology : The compound is synthesized via nucleophilic addition of 4-anisyllithium to 1,10-phenanthroline under anhydrous conditions. A 1:2 molar ratio of phenanthroline to 4-anisyllithium in tetrahydrofuran (THF) at −78°C yields 70% of the product after purification by column chromatography . Key parameters include temperature control (−78°C to prevent side reactions) and inert atmosphere (argon) to avoid hydrolysis of the organolithium reagent.

Q. How is the purity and structural integrity of the synthesized ligand validated?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^1H-NMR in DMSO-d6d_6 confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 7.5–9.0 ppm).
  • Elemental analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: 75.0%, H: 4.6%, N: 9.2%).
  • Mass spectrometry : ESI-MS should show a molecular ion peak at m/zm/z 333.1 (M+^+) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the coordination geometry of copper(I) complexes with this ligand?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 173 K with Mo-Kα radiation (λ = 0.71073 Å) reveals triclinic crystal systems (space group P1P\overline{1}) for [Cu(ligand)2_2]+^+ complexes. Key parameters include:

  • Unit cell dimensions : a=10.1491(3)a = 10.1491(3) Å, b=15.1523(4)b = 15.1523(4) Å, c=10.1491(3)c = 10.1491(3) Å, with angles α = 71.82°, β = 82.50°, γ = 82.88° .
  • Data refinement : R indices (e.g., R1=0.043R_1 = 0.043, wR2=0.113wR_2 = 0.113) ensure accuracy. ORTEP diagrams (e.g., Figure 4.56 in ) visualize the distorted tetrahedral geometry around Cu(I).

Q. How do π-stacking interactions influence supramolecular assembly in [Cu(ligand)2_2]+^+ complexes?

  • Methodology : Database mining (Cambridge Structural Database) and Hirshfeld surface analysis identify common face-to-face π-stacking motifs. For example, the 4-methoxyphenyl substituents engage in offset π-π interactions (3.5–3.8 Å interplanar distances), stabilizing the crystal lattice . Computational tools like Mercury or CrystalExplorer quantify interaction energies (typically −20 to −30 kJ/mol).

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for metal-ligand complexes?

  • Methodology : Cross-validate using:

  • EPR spectroscopy : Detect paramagnetic Cu(II) impurities if unexpected signals arise.
  • DFT calculations : Optimize geometry and compare bond lengths/angles with SC-XRD data (e.g., Cu–N bond lengths ~2.0 Å in both).
  • Thermogravimetric analysis (TGA) : Confirm solvent-free crystals if mass loss discrepancies occur .

Experimental Design & Data Analysis

Design an experiment to study the ligand’s electronic effects on transition-metal redox potentials.

  • Protocol :

Synthesize [M(ligand)n_n]m+^{m+} complexes (M = Fe, Ru, Cu; n=23n = 2–3).

Perform cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6_6) at 100 mV/s.

Compare E1/2E_{1/2} values with unsubstituted phenanthroline complexes. The electron-donating methoxy group shifts E1/2E_{1/2} cathodically by ~50–100 mV, as observed in related Cu(I/II) systems .

Q. How to computationally screen for co-crystallization partners of this ligand?

  • Protocol :

Use molecular docking (AutoDock Vina) to predict binding affinities with nucleobases (e.g., cytosine).

Validate via ball-milling : Grind ligand and cytosine (1:1 molar ratio) for 30 min.

Confirm co-crystal formation via PXRD (match simulated patterns from SC-XRD data) and DSC (distinct melting endotherms) .

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2-(4-Methoxyphenyl)-1,10-phenanthroline
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2-(4-Methoxyphenyl)-1,10-phenanthroline

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